3,3-Difluorocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,3-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZSOJKYXYXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849669-20-1 | |
| Record name | 3,3-difluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3,3-Difluorocyclohexanecarboxylic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Gem-Difluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorination strategies, the incorporation of a gem-dinal difluoromethylene (CF2) group into an aliphatic scaffold, such as a cyclohexane ring, has emerged as a particularly impactful modification. This isostere of a carbonyl or methylene group can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences, often leading to enhanced potency and improved pharmacokinetic profiles.[1]
This technical guide focuses on 3,3-Difluorocyclohexanecarboxylic acid (CAS Number: 849669-20-1), a valuable building block that embodies the strategic advantages of gem-difluorination. We will delve into its chemical and physical properties, provide detailed synthetic protocols, explore its reactivity, and discuss its applications in drug discovery, offering a comprehensive resource for researchers leveraging this unique scaffold.
Physicochemical Properties and Structural Insights
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and drug design.
Core Chemical and Physical Data
| Property | Value | Source/Comment |
| CAS Number | 849669-20-1 | - |
| Molecular Formula | C₇H₁₀F₂O₂ | [2] |
| Molecular Weight | 164.15 g/mol | [2] |
| Melting Point | Not experimentally determined. Estimated to be in the range of the analogous 4,4-difluorocyclohexanecarboxylic acid (103-107 °C)[3] and 3,3-difluorocyclobutanecarboxylic acid (51-55 °C).[4] | Estimation based on similar structures. |
| Boiling Point | Not experimentally determined. Predicted to be around 241 °C for the 4,4-isomer. | Prediction for a similar isomer. |
| pKa | Not experimentally determined. Predicted to be ~4.06 for the 4,4-isomer.[5] The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity compared to non-fluorinated cyclohexanecarboxylic acid. | Prediction based on computational models. |
| logP | Not experimentally determined. | - |
| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | General expectation for similar structures. |
The Impact of 3,3-Difluorination on Acidity and Conformation
The placement of the gem-difluoro group at the 3-position of the cyclohexane ring has significant stereoelectronic consequences. The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated counterpart.
From a conformational standpoint, the C-F bonds are highly polarized and can engage in dipole-dipole interactions and hyperconjugation with adjacent C-H and C-C bonds. These interactions influence the conformational equilibrium of the cyclohexane ring, which can be a critical factor in the binding of a drug molecule to its biological target. The repulsion between the C-F bonds in close proximity can lead to a preference for specific chair conformations.[6]
Spectroscopic Characterization
Definitive identification of this compound relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A ¹H NMR spectrum for this compound is available from commercial suppliers.[7][8] The spectrum is expected to show complex multiplets for the cyclohexane ring protons, with the proton at the 1-position (adjacent to the carboxylic acid) appearing at a downfield chemical shift.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon of the carboxylic acid typically appears in the range of 170-180 ppm. The carbon bearing the two fluorine atoms (C-3) will exhibit a characteristic triplet due to coupling with the two fluorine nuclei, with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of this carbon will be significantly downfield compared to a non-fluorinated methylene group.[9]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aliphatic gem-difluoro groups.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[12][13] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Mass Spectrometry
Mass spectrometry will show the molecular ion peak (M+) or, more commonly, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) depending on the ionization technique used. Fragmentation patterns may include the loss of water, carbon dioxide, and hydrogen fluoride.
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-oxocyclohexanecarboxylate
-
To a solution of 3-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 3-oxocyclohexanecarboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate
-
Dissolve ethyl 3-oxocyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3,3-difluorocyclohexanecarboxylate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate or sodium hydroxide (2-3 equivalents) and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 1-2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound as a solid. The product can be further purified by recrystallization if necessary.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality. However, the presence of the gem-difluoro group can influence the reactivity of the cyclohexane ring under certain conditions.
Reactions of the Carboxylic Acid Group
-
Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acyl chloride followed by reaction with an amine. These amide bond-forming reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Esterification: Fischer esterification with an alcohol under acidic catalysis or reaction with an alkyl halide in the presence of a base will yield the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (3,3-difluorocyclohexyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Decarboxylation: While generally stable, decarboxylation can be induced under specific conditions, such as photoredox catalysis, to generate a 3,3-difluorocyclohexyl radical, which can then participate in further C-C or C-heteroatom bond-forming reactions.
Amide Coupling Workflow
Caption: General workflow for the amide coupling of this compound.
Reactivity of the Difluorinated Cyclohexane Ring
The C-F bonds are generally very strong and unreactive. The gem-difluoro group is resistant to metabolic oxidation, which is one of its key advantages in drug design. The fluorine atoms can, however, influence the reactivity of adjacent positions through their strong inductive effect.
Applications in Drug Discovery and Medicinal Chemistry
The 3,3-difluorocyclohexane motif is a valuable scaffold in the design of novel therapeutics due to its ability to impart favorable properties.
Bioisosteric Replacement
The CF₂ group can act as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group. This substitution can lead to improved metabolic stability and modulation of receptor binding interactions. For instance, replacing a metabolically labile ketone with a gem-difluoro group can block a key site of metabolism, thereby increasing the drug's half-life.
Modulation of Physicochemical Properties
The introduction of the 3,3-difluoro moiety can fine-tune the lipophilicity (logP) of a molecule. While the effect is context-dependent, gem-difluorination often leads to a moderate increase in lipophilicity compared to a methylene group. As mentioned earlier, it also significantly impacts the pKa of nearby functional groups.
Conformational Constraint
The cyclohexane ring provides a conformationally restricted scaffold. The stereoelectronic effects of the 3,3-difluoro substitution can further influence the preferred conformation, which can be exploited to optimize the binding of a ligand to its target protein by pre-organizing the molecule in a bioactive conformation.
Example Application: IL-17 Modulators
A patent application has described novel difluorocyclohexyl derivatives as modulators of Interleukin-17 (IL-17), a key cytokine implicated in inflammatory and autoimmune diseases.[3] This highlights the potential of this scaffold in developing treatments for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The specific substitution pattern of the difluorocyclohexane ring is likely crucial for achieving the desired potency and selectivity for the IL-17 target.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally defined cyclohexane scaffold and the stereoelectronic influence of a gem-difluoro group offers chemists a powerful tool to optimize the properties of drug candidates. By providing enhanced metabolic stability, modulating acidity, and influencing molecular conformation, this compound and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively incorporate this promising building block into their research and development programs.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-ジフルオロシクロヘキサンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(849669-20-1) 1H NMR spectrum [chemicalbook.com]
- 8. (1R)-3,3-difluorocyclopentane-1-carboxylic acid(1352621-96-5) 1H NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. rsc.org [rsc.org]
- 11. colorado.edu [colorado.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. echemi.com [echemi.com]
- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclohexanecarboxylic acid is a fascinating molecule for study within medicinal chemistry and drug development due to the unique influence of the gem-difluoro group on the conformational behavior of the cyclohexane ring. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. We will delve into the intricate interplay of steric and stereoelectronic effects that govern the chair-chair equilibrium, offering insights grounded in established principles of conformational analysis. Furthermore, this document outlines the key experimental and computational methodologies for the detailed characterization of its three-dimensional structure. A plausible synthetic route is also presented, providing a practical framework for its preparation in a laboratory setting.
Introduction: The Significance of Fluorine in Cyclohexane Scaffolds
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of cyclohexane rings, which are ubiquitous scaffolds in pharmaceuticals, the strategic placement of fluorine atoms can exert significant control over the molecule's three-dimensional shape. The gem-difluoro moiety (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a methylene group, while also introducing unique stereoelectronic effects. This guide focuses on this compound, a molecule that presents a compelling case study of the conformational consequences of 1,3-disubstitution on a cyclohexane ring with two distinct and influential functional groups.
Fundamentals of Cyclohexane Conformation
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring-flipping or chair-chair interconversion, axial and equatorial positions interchange. For a substituted cyclohexane, the two chair conformers are often not of equal energy, and the molecule will preferentially adopt the conformation that minimizes steric strain.
Conformational Analysis of this compound
The conformational equilibrium of this compound is determined by the preference of the carboxylic acid group to occupy either an axial or an equatorial position. This equilibrium is governed by a combination of steric and stereoelectronic effects.
Steric Considerations: A-Values
The steric bulk of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.
| Substituent | A-value (kcal/mol) |
| -COOH | 1.2 |
| -CF2H | 1.85[1] |
In this compound, the gem-difluoro group is at a fixed position. The conformational equilibrium is therefore dictated by the position of the carboxylic acid group at C1.
-
Equatorial COOH Conformer: The carboxylic acid group is in the more sterically favorable equatorial position.
-
Axial COOH Conformer: The carboxylic acid group is in the axial position, leading to 1,3-diaxial interactions with the axial hydrogens at C3 and C5.
Based solely on steric considerations, the conformer with the equatorial carboxylic acid group would be expected to be more stable.
Stereoelectronic Effects
Beyond simple sterics, stereoelectronic effects, which involve the interaction of orbitals, play a crucial role in determining the conformational preferences of fluorinated cyclohexanes.
-
Anomeric Effect: A generalized anomeric effect can be considered in this system. This effect involves the donation of electron density from a lone pair of an atom (in this case, the fluorine atoms) into an adjacent anti-periplanar σ* anti-bonding orbital. In the chair conformation, the axial C-F bond is anti-periplanar to the C1-C2 and C1-C6 bonds. This hyperconjugative interaction can stabilize the chair conformation.
-
Dipole-Dipole Interactions: The C-F bonds are highly polarized. The orientation of these dipoles relative to each other and to the dipole of the carboxylic acid group can influence the overall stability of the conformers. In the case of 1,3-diaxial arrangements of C-F bonds, a significant molecular dipole can be generated, creating an "electronegative face" of the cyclohexane ring.[2][3]
The interplay of these steric and stereoelectronic effects determines the precise energy difference between the two chair conformers. While steric effects favor the equatorial position for the carboxylic acid, stereoelectronic effects can sometimes favor an axial orientation for electronegative substituents.
Proposed Conformational Equilibrium
Considering both steric and stereoelectronic factors, the equilibrium for the chair-chair interconversion of this compound can be depicted as follows:
Caption: Chair-chair interconversion of this compound.
Given the larger A-value of the CF2H group (as a proxy for CF2) compared to the COOH group, the equilibrium is expected to favor the conformer with the carboxylic acid group in the equatorial position to minimize steric strain. However, the magnitude of this preference would be influenced by the aforementioned stereoelectronic effects.
Methodologies for Structural and Conformational Elucidation
A definitive understanding of the conformational landscape of this compound requires a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for studying the conformation of molecules in solution.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between vicinal protons, particularly the proton at C1, can provide information about the dihedral angles and thus the chair conformation. A large coupling constant between the C1 proton and the axial protons at C2 and C6 would suggest an axial orientation of the C1 proton, and therefore an equatorial carboxylic acid group.
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atoms. In a chiral solvent or with a chiral derivatizing agent, the two fluorine atoms of the CF2 group may become diastereotopic and exhibit distinct signals, which could provide further structural insights.
-
Variable Temperature NMR: By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the two chair conformers can be observed. This allows for the determination of the energy barrier to ring-flipping and the equilibrium constant at different temperatures, from which thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be calculated.
Step-by-Step VT-NMR Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Initial Spectrum: Record a high-resolution ¹H and ¹⁹F NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate before acquiring the spectra.
-
Identify Coalescence: Observe the broadening and eventual coalescence of signals corresponding to the axial and equatorial conformers.
-
Low-Temperature Limit: Continue to lower the temperature until the signals for both conformers are sharp and well-resolved.
-
Data Analysis: Integrate the signals for the axial and equatorial conformers at various temperatures below coalescence to determine the equilibrium constant (K_eq) at each temperature.
-
Thermodynamic Parameters: Plot ln(K_eq) versus 1/T (van't Hoff plot) to determine ΔH° and ΔS°. Calculate ΔG° at a specific temperature (e.g., 298 K) using the equation ΔG° = -RTln(K_eq).
X-ray Crystallography:
If a suitable single crystal of this compound can be grown, X-ray crystallography will provide the most definitive information about its solid-state conformation, including precise bond lengths, bond angles, and torsional angles.
Computational Chemistry Workflow
Computational modeling is an invaluable tool for predicting and understanding the conformational preferences of molecules.
References
- 1. [PDF] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Difluorocyclohexanecarboxylic Acid
Introduction
In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. 3,3-Difluorocyclohexanecarboxylic acid is a compelling example of a saturated carbocycle featuring a geminal difluoro motif, a structural element increasingly utilized in medicinal chemistry.
This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design, data interpretation, and the synergistic power of these analytical methods. We will delve into the causality behind experimental choices and present a self-validating framework for spectroscopic analysis.
Molecular Structure
This compound (C₇H₁₀F₂O₂) possesses a cyclohexane ring with two fluorine atoms attached to the same carbon (C3) and a carboxylic acid group at the C1 position. The molecular weight of this compound is 164.15 g/mol .[1][2] The presence of the gem-difluoro group significantly influences the molecule's conformation and the spectral properties of neighboring nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.
Expertise in Practice: Why the Multi-Nuclear Approach?
While ¹H NMR provides information on the proton environment and ¹³C NMR maps the carbon skeleton, they are insufficient alone for this molecule. The two fluorine atoms introduce complex splitting patterns (couplings) that span across both proton and carbon spectra. ¹⁹F NMR is not merely supplementary; it is critical for confirming the electronic environment of the fluorine atoms and for deciphering the intricate J-couplings (¹JCF, ²JCF, ³JHF, etc.) that validate the connectivity around the C3 position.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and minimal signal overlap. However, for carboxylic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be superior choices to ensure solubility and observe the exchangeable carboxylic proton.[3] The choice depends on sample solubility. For this guide, we will reference data typically acquired in CDCl₃.
-
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced accordingly.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[4]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The acidic proton of the carboxylic acid may be broad or exchange with residual water in the solvent, making it difficult to observe.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is crucial to simplify the spectrum to singlets for each unique carbon, though carbons coupled to fluorine will appear as multiplets.[5]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. All fluorine environments should yield a single signal for this symmetric molecule.
-
Data Interpretation and Spectral Analysis
The ¹H NMR spectrum is expected to be complex due to the rigid chair-like conformation of the cyclohexane ring and couplings to fluorine.
-
Carboxylic Acid Proton (-COOH): A highly deshielded, often broad singlet is expected in the range of δ 10-12 ppm.[6] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.
-
Cyclohexane Protons (-CH-, -CH₂-): These protons will appear in the aliphatic region (δ 1.5-2.8 ppm). The proton at C1 (methine) will be deshielded by the adjacent carboxylic acid. The protons on C2 and C4 will show complex splitting patterns due to geminal (on the same carbon), vicinal (on adjacent carbons), and long-range couplings, including a significant three-bond coupling to the fluorine atoms (³JHF). Protons on C5 and C6 will be further upfield and less affected by the fluorine atoms.
The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the five unique carbon atoms.
-
Carbonyl Carbon (-COOH): This signal appears significantly downfield, typically in the δ 175-185 ppm region for saturated carboxylic acids.[7]
-
C3 Carbon (-CF₂-): This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond carbon-fluorine coupling (¹JCF). The signal will appear as a triplet and is shifted downfield into the δ 115-130 ppm range.
-
C2 and C4 Carbons: These carbons are adjacent to the CF₂ group and will exhibit splitting due to two-bond carbon-fluorine coupling (²JCF), appearing as triplets.
-
C1 and C5 Carbons: These carbons will show smaller three-bond and four-bond couplings to fluorine, respectively, which may or may not be resolved.
-
C6 Carbon: This carbon is the most shielded and least affected by the substituents, appearing furthest upfield.
-
For this compound, the two fluorine atoms are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift for a geminal difluoro group on an aliphatic ring typically appears in the range of δ -90 to -110 ppm relative to CFCl₃.[8][9] In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the protons on C2 and C4.
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Assignment |
| ¹H | 10.0 - 12.0 | br s | -COOH |
| ¹H | ~2.5 - 2.8 | m | H-1 |
| ¹H | ~1.8 - 2.4 | m (complex) | H-2, H-4 |
| ¹H | ~1.5 - 1.9 | m | H-5, H-6 |
| ¹³C | 175 - 185 | s (or t with long-range coupling) | C=O |
| ¹³C | 115 - 130 | t, ¹JCF ≈ 240-260 Hz | C-3 (CF₂) |
| ¹³C | ~30 - 45 | t, ²JCF ≈ 20-30 Hz | C-2, C-4 |
| ¹³C | ~35 - 50 | s (or small multiplet) | C-1 |
| ¹³C | ~20 - 30 | s (or small multiplet) | C-5 |
| ¹³C | ~20 - 25 | s | C-6 |
| ¹⁹F | -90 to -110 | s (proton-decoupled) | CF ₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise in Practice: Why IR is a Critical First Pass
Before undertaking time-intensive NMR experiments, a quick IR spectrum provides immediate and crucial validation. For this target molecule, the unmistakable signatures of a carboxylic acid—the extremely broad O-H stretch and the sharp, intense C=O stretch—confirm the presence of the key functional group in seconds. This allows a scientist to quickly confirm a synthesis was successful in installing the carboxylic acid, justifying the progression to more detailed structural analysis.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As a solid, the sample can be prepared using several methods.
-
KBr Pellet Method (Preferred for high resolution): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet. This minimizes scattering and produces a high-quality spectrum.[10]
-
Attenuated Total Reflectance (ATR) (Preferred for speed): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. This method requires no sample preparation and is very rapid.[11][12]
-
-
Background Collection: First, run a background scan of the empty instrument (or with a blank KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place the prepared sample in the instrument's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[11]
Data Interpretation and Spectral Analysis
The IR spectrum is dominated by the features of the carboxylic acid group, with additional key signals from the fluorinated alkyl framework.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[6][13] This significant broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[14]
-
C-H Stretch: Sharp, medium-intensity peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexane ring. These often appear as small peaks on top of the broad O-H band.
-
C=O Stretch: A very strong and sharp absorption band will be present between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid.[13][15] This is one of the most characteristic peaks in the spectrum.
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The geminal difluoro group will likely give rise to intense and complex absorptions in this area.
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (dimer) |
| 2850 - 2960 | Medium, Sharp | C-H Stretch | Cyclohexane Ring |
| 1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |
| 1000 - 1200 | Strong | C-F Stretch | Geminal Difluoride |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.
Expertise in Practice: Choosing the Right Ionization Technique
The choice of ionization method dictates the information obtained. For initial molecular weight confirmation, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal.[16] ESI typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing a clear and unambiguous molecular ion peak. Conversely, to probe the structure through fragmentation, a "hard" ionization technique like Electron Ionization (EI) is employed.[17] EI uses high-energy electrons to create a radical cation [M]⁺• that readily fragments, yielding a detailed fingerprint that helps piece together the molecular structure.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization:
-
For Molecular Weight Confirmation (ESI): Introduce the sample solution into the ESI source. The analysis can be run in positive ion mode to detect [M+H]⁺ or, more likely for a carboxylic acid, in negative ion mode to detect the highly stable [M-H]⁻ carboxylate anion.
-
For Fragmentation Analysis (EI): The sample is introduced into a vacuum chamber where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[17]
-
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
Data Interpretation and Fragmentation Analysis
-
Molecular Ion Peak: With ESI in negative mode, a strong peak at m/z 163.05 ([M-H]⁻) is expected. In EI, a molecular ion peak [M]⁺• at m/z 164.06 should be observed, though it may be weak due to rapid fragmentation.
-
Key Fragmentation Pathways (EI): The fragmentation of the cyclohexane ring is complex. Common fragmentation pathways include:
-
Loss of the Carboxyl Group: A peak corresponding to the loss of the •COOH radical (45 Da) would result in a fragment at m/z 119.
-
Loss of Water: Elimination of H₂O (18 Da) from the molecular ion is possible, leading to a fragment at m/z 146.
-
Ring Cleavage: The cyclohexane ring can undergo various cleavage patterns. A characteristic loss for cyclohexanes is the elimination of ethene (C₂H₄, 28 Da), which would produce fragments from the molecular ion or subsequent fragment ions.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from all three techniques.
IR spectroscopy first confirms the presence of the carboxylic acid and C-F bonds. Mass spectrometry then verifies the molecular weight (164.15 g/mol ) and molecular formula (C₇H₁₀F₂O₂). Finally, multi-nuclear NMR spectroscopy provides the definitive evidence, mapping out the exact connectivity of the atoms. The characteristic triplet for the CF₂ carbon in the ¹³C NMR, the unique signal in the ¹⁹F NMR, and the complex splitting of protons adjacent to the CF₂ group in the ¹H NMR all converge to irrefutably confirm the structure as this compound. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for compound characterization.
References
- 1. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-difluorocyclohexane-1-carboxylic acid | 849669-20-1 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. rtilab.com [rtilab.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. echemi.com [echemi.com]
- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. What are the common ionization methods for GC/MS [scioninstruments.com]
An In-depth Technical Guide to the Solubility and Stability of 3,3-Difluorocyclohexanecarboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclohexanecarboxylic acid is a fluorinated carbocyclic compound with potential applications as a structural motif in medicinal chemistry and materials science. The introduction of gem-difluoro groups onto the cyclohexane ring is anticipated to significantly modulate its physicochemical properties, including lipophilicity, acidity, and metabolic stability. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling reliable formulation, accurate biological testing, and prediction of its in vivo fate. This guide provides a comprehensive framework for the characterization of this compound, detailing theoretical considerations, robust experimental protocols for solubility and stability assessment, and best practices for data interpretation. While specific experimental data for this exact molecule is limited, this document leverages established principles for fluorinated organic acids to provide a predictive and methodological blueprint for its evaluation.
Introduction and Physicochemical Landscape
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoro group, as present in this compound, serves as a bioisostere for a carbonyl group or can alter the conformation and electronic properties of the cyclohexyl ring. These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated acidity (pKa) of the carboxylic acid moiety.
Perfluoroalkyl carboxylic acids (PFCAs) are known for their exceptional chemical and thermal stability due to the strong carbon-fluorine bonds.[1][2] While this compound is not a perfluorinated compound, the presence of the CF2 group is expected to increase its acidity compared to the non-fluorinated analog, cyclohexanecarboxylic acid. This is a critical parameter as it governs the ionization state of the molecule at physiological pH, which in turn dictates its solubility, permeability, and interaction with biological targets.[3]
Predicted Physicochemical Properties:
A quantitative understanding of a compound's properties is the foundation of its development. While experimental values are the gold standard, in silico predictions offer valuable initial insights.
| Property | Predicted Value | Significance in Drug Development |
| pKa | ~4.0 (Estimated) | Governs the degree of ionization at a given pH, impacting solubility, absorption, and distribution. A lower pKa indicates a stronger acid. |
| LogP | ~1.5-2.0 (Estimated) | Measures lipophilicity, which influences membrane permeability, protein binding, and solubility in organic vs. aqueous media. |
| Molecular Weight | 164.15 g/mol | A key parameter in Lipinski's Rule of Five for assessing drug-likeness. |
Note: Predicted values are estimations based on structurally similar compounds like 4,4-Difluorocyclohexanecarboxylic acid (predicted pKa ~4.06) and should be confirmed experimentally.[4]
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug candidate's bioavailability and developability.[5] For this compound, its amphiphilic nature—possessing a polar carboxylic acid head and a more nonpolar difluorinated cyclohexane tail—suggests a complex solubility profile. The pH of the aqueous medium will be a dominant factor.
Theoretical Framework: pH-Dependent Solubility
The solubility of an ionizable compound like a carboxylic acid is governed by the Henderson-Hasselbalch equation.
-
At pH values significantly below the pKa, the un-ionized (protonated) form (R-COOH) predominates. This form is generally less soluble in aqueous media.
-
At pH values above the pKa, the ionized (deprotonated) form (R-COO⁻) predominates, which is typically much more soluble in water.
The intrinsic solubility (S₀) is the solubility of the un-ionized form. The total solubility (S) at a given pH can be described as:
S = S₀ * (1 + 10^(pH - pKa))
This relationship underscores the necessity of measuring solubility in various buffers relevant to the drug development process (e.g., pH 1.2 for stomach, pH 6.8 for intestine, and pH 7.4 for blood).
Experimental Design: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements, which provide different insights.[6][7]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[6] This high-throughput screen mimics the conditions of many in vitro biological assays and is invaluable for early-stage discovery to flag potential issues.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution.[5] This is a more time- and resource-intensive measurement, typically performed using the shake-flask method, and is essential for lead optimization and pre-formulation studies.[8]
Experimental Workflow and Protocols
The following protocols provide a robust framework for assessing the solubility of this compound.
Caption: Decision workflow for solubility testing.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense the DMSO stock solution into a 96-well microplate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept low (e.g., ≤ 2%).[6]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.
-
Detection: Measure the amount of precipitated compound. This can be done via:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
UV Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the remaining soluble compound in the supernatant is measured with a UV plate reader.[8]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., simulated gastric fluid, simulated intestinal fluid, PBS).[8]
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for straightforward comparison across different conditions.
Table 1: Illustrative Solubility Data for this compound
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | PBS | 7.4 | 25 | >200 |
| Kinetic | FaSSIF | 6.5 | 37 | 150 |
| Thermodynamic | SGF | 1.2 | 37 | 25 |
| Thermodynamic | PBS | 7.4 | 37 | >1000 |
| Thermodynamic | DMSO | N/A | 25 | >50,000 |
| Thermodynamic | Ethanol | N/A | 25 | High |
Note: The data in this table are hypothetical and for illustrative purposes only.
Chemical Stability Assessment
Stability testing is a regulatory requirement and a critical component of drug development that informs on storage conditions, shelf-life, and potential degradation pathways.[9][10] Forced degradation, or stress testing, is an essential practice used to identify likely degradation products and to develop stability-indicating analytical methods.[11][12]
Potential Degradation Pathways
For a molecule like this compound, several degradation pathways should be considered:
-
Hydrolysis: While the cyclohexane ring is stable, ester derivatives or amide conjugates of the carboxylic acid could be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The molecule could be susceptible to oxidative degradation, particularly if impurities or reactive species are present.
-
Photodegradation: Exposure to UV or visible light can sometimes induce degradation.[13]
-
Decarboxylation: Some fluorinated carboxylic acids have been shown to undergo decarboxylation in certain aprotic solvents like DMSO or acetone, a phenomenon that should be investigated if these solvents are used in formulations or analysis.[14]
Experimental Workflow: Forced Degradation Studies
A systematic forced degradation study is necessary to probe the intrinsic stability of the molecule.[15]
Caption: Workflow for a comprehensive forced degradation study.
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Conditions: Expose the compound to a range of stress conditions as outlined by ICH guidelines.[13][15]
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[12]
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.[12]
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[12]
-
Thermal: Expose the solid powder and the stock solution to elevated temperature (e.g., 60°C).[11]
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[13]
-
-
Time Points: Sample the reactions at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Stop the degradation by neutralizing the solution (for acid/base samples) or by dilution.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detection. The goal is to achieve mass balance, accounting for the parent compound and all major degradants.
-
Data Interpretation: The target degradation is typically 5-20%.[12] If degradation is too extensive, the stress conditions should be milder. If no degradation occurs, they should be intensified.
Data Presentation
Results from the stability study should be tabulated to clearly show the extent of degradation under each condition.
Table 2: Illustrative Forced Degradation Data
| Stress Condition | Duration (hrs) | Assay of Parent (%) | Mass Balance (%) | Remarks |
| Control (t=0) | 0 | 100.0 | 100.0 | - |
| 0.1 M HCl, 60°C | 24 | 92.5 | 99.5 | One major degradant observed at RRT 0.85 |
| 0.1 M NaOH, RT | 8 | 85.1 | 99.2 | Two minor degradants observed |
| 3% H₂O₂, RT | 48 | 98.8 | 100.1 | Negligible degradation |
| Thermal (60°C, Soln) | 48 | 99.5 | 99.8 | Stable |
| Photolytic (ICH) | - | 99.2 | 99.6 | Stable |
Note: The data in this table are hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its successful application in research and drug development. By employing the systematic, multi-faceted approach detailed in this guide—combining theoretical predictions with robust kinetic and thermodynamic solubility assays and a thorough forced degradation study—researchers can build a complete physicochemical profile of the molecule. This knowledge is indispensable for designing effective formulations, ensuring the integrity of biological assay data, and meeting the stringent requirements for preclinical and clinical development. The protocols and frameworks provided herein serve as a validated roadmap for generating the high-quality, reliable data needed to advance promising fluorinated compounds from the bench to potential therapeutic applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. enamine.net [enamine.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Unlocking Molecular Potential: A Technical Guide to the Electronic Effects of Fluorine in 3,3-Difluorocyclohexanecarboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This technical guide provides an in-depth analysis of the electronic effects imparted by a geminal difluoro group at the C3 position of a cyclohexanecarboxylic acid ring. We will dissect the interplay of potent inductive effects, conformational biases, and stereoelectronic interactions that govern the behavior of 3,3-Difluorocyclohexanecarboxylic acid. This document serves as a resource for researchers and drug development professionals, elucidating the fundamental principles that enable the rational design of fluorinated molecules with enhanced acidity, metabolic stability, and tailored biological activity.
The Unique Role of Fluorine in Medicinal Chemistry
Fluorine's distinction in drug design arises from a unique combination of properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation.[3][4] This juxtaposition of size and extreme electronegativity allows for profound modulation of a molecule's characteristics.[3][5] Judicious placement of fluorine can influence:
-
Physicochemical Properties: Altering electron distribution impacts acidity (pKa), basicity, dipole moment, and lipophilicity.[1][3][6]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5][7] Fluorination at metabolically labile positions can significantly extend a drug's half-life.[1][8]
-
Conformation and Binding: Fluorine substitution can alter conformational preferences through stereoelectronic effects, pre-organizing a molecule for optimal interaction with its biological target.[1][2][9] The polarized C-F bond can also participate in favorable electrostatic interactions within a protein's binding pocket.[10]
The 3,3-difluorocyclohexane motif is an increasingly important building block that leverages these properties within a conformationally restricted aliphatic ring system.
Foundational Electronic Principles in Action
The electronic influence of the gem-difluoro group in this compound is dominated by a powerful inductive effect, complemented by more subtle stereoelectronic interactions.
The Dominant Inductive Effect (σ-Withdrawal)
Due to its supreme electronegativity, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework.[11][12] In the case of a gem-difluoro group, these effects are additive. The two fluorine atoms at the C3 position pull electron density away from the carbon atom to which they are attached. This effect does not remain localized; it is transmitted through the successive C-C σ-bonds of the cyclohexane ring, creating a cascade of electron polarization that extends to the C1 carboxylic acid group.[13] This through-bond polarization is the primary mechanism by which the fluorine atoms influence the acidity of the distal carboxyl group.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
The Strategic Advantage of 3,3-Difluorocyclohexanecarboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles. Fluorine's unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. Among the diverse array of fluorinated building blocks, conformationally restricted scaffolds have garnered significant attention for their ability to pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity. This guide provides a comprehensive technical overview of 3,3-difluorocyclohexanecarboxylic acid, a valuable building block that combines the benefits of gem-difluorination with a conformationally defined cyclohexane ring system.
The Rationale for Fluorination: A Physicochemical Perspective
The introduction of a gem-difluoro group onto a cyclohexyl ring imparts a number of advantageous properties. The strong carbon-fluorine bond is highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate. Furthermore, the two fluorine atoms create a strong dipole moment, influencing the local electronic environment and potentially enhancing interactions with protein targets through non-covalent interactions. This strategic placement of fluorine can also lower the pKa of the neighboring carboxylic acid, impacting its ionization state at physiological pH and, consequently, its solubility and cell permeability.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various synthetic routes, often starting from a corresponding cyclohexanone precursor. A general and effective method involves the deoxofluorination of a protected 3-oxocyclohexanecarboxylate ester using a suitable fluorinating agent, followed by hydrolysis of the ester.
A plausible synthetic pathway is outlined below:
Caption: General synthetic scheme for this compound.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 4,4-Difluorocyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₇H₁₀F₂O₂ | C₇H₁₀F₂O₂ | C₇H₁₂O₂ |
| Molecular Weight | 164.15 g/mol | 164.15 g/mol | 128.17 g/mol |
| Melting Point | Data not available | 103-107 °C[1][2] | 29-31 °C[3] |
| Boiling Point | Data not available | 241.1±40.0 °C (Predicted) | 232-233 °C[3] |
| pKa | Data not available | 4.06 ± 0.10 (Predicted)[4] | ~4.9 |
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The proton at the C1 position, alpha to the carboxylic acid, would likely appear as a multiplet deshielded by the adjacent electron-withdrawing group. The protons on the fluorinated carbon (C3) are absent.
¹³C NMR: The carbon spectrum will show a characteristic signal for the carboxylic acid carbonyl at around 175-185 ppm. The carbon bearing the two fluorine atoms (C3) will appear as a triplet due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, confirming the presence of the gem-difluoro group.
IR Spectroscopy: The infrared spectrum will display a very broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 3300-2500 cm⁻¹[5]. A strong carbonyl (C=O) stretching absorption will be present between 1760 and 1690 cm⁻¹[5].
Conformational Analysis: The Impact of Gem-Difluorination
Reactivity and Application as a Building Block
The primary utility of this compound in drug discovery lies in its role as a scaffold for the introduction of the 3,3-difluorocyclohexyl moiety. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation.
Experimental Protocol: Amide Coupling
The following is a general protocol for the amide coupling of this compound with a primary or secondary amine.
Caption: General workflow for amide bond formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a suitable coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amide.
Applications in Medicinal Chemistry: A Forward Look
While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, its structural motifs are highly relevant to several promising therapeutic areas. The gem-difluorocyclohexyl group is an attractive bioisostere for various functionalities and can be found in patented compounds targeting a range of diseases.
Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases[6]. Several approved and investigational JAK inhibitors feature conformationally restricted moieties to enhance selectivity and potency[3]. The 3,3-difluorocyclohexyl scaffold is well-suited for incorporation into novel JAK inhibitors to improve their pharmacokinetic and pharmacodynamic properties.
Chemokine Receptor 2 (CCR2) Antagonists: CCR2 and its ligand, MCP-1, play a central role in the recruitment of monocytes to sites of inflammation, making CCR2 a compelling target for inflammatory and autoimmune diseases[7][8]. Small molecule CCR2 antagonists often incorporate rigid cyclic structures to optimize receptor binding. The 3,3-difluorocyclohexyl moiety offers a unique combination of conformational constraint and favorable physicochemical properties for the design of next-generation CCR2 antagonists.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. The strategic introduction of the gem-difluoro group onto a conformationally defined cyclohexane ring provides a powerful tool for medicinal chemists to address challenges related to metabolic stability, potency, and selectivity. As the demand for sophisticated molecular scaffolds continues to grow, the utility of this compound in the discovery and development of new therapeutics is poised to expand.
References
- 1. 4,4-二氟环己基甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4-Difluorocyclohexanecarboxylic Acid | 122665-97-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S)-3,3-difluorocyclohexane-1-carboxylic acid(2199500-65-5) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Difluorinated Cyclohexanecarboxylic Acids for Drug Discovery
A Note on Isomer Specificity: Initial research indicates a significant lack of specific published literature on the discovery and history of 3,3-Difluorocyclohexanecarboxylic acid . In contrast, the isomeric 4,4-Difluorocyclohexanecarboxylic acid is a well-documented and commercially significant building block in medicinal chemistry. This guide will, therefore, focus on the discovery, synthesis, and applications of 4,4-Difluorocyclohexanecarboxylic acid as a representative and highly relevant example of a gem-difluorinated cyclohexanecarboxylic acid, providing researchers and drug development professionals with a thorough understanding of this class of compounds.
Introduction: The Strategic Role of Fluorine in Cycloalkanes
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity. The gem-difluoro motif (CF₂) is particularly valuable as a bioisostere for carbonyl groups or as a means to lock the conformation of a cyclic system. 4,4-Difluorocyclohexanecarboxylic acid has emerged as a key synthetic intermediate, most notably as a crucial component in the synthesis of the HIV entry inhibitor, Maraviroc.[1] This guide provides an in-depth exploration of its history, synthesis, and the scientific rationale behind its use.
Historical Context and Evolution of Synthesis
The rise in prominence of 4,4-Difluorocyclohexanecarboxylic acid is directly linked to the pharmaceutical industry's demand for novel fluorinated building blocks in the early 2000s.[2] Early synthetic routes focused on the hydrolysis of ester precursors, a reliable and high-yielding method that remains a standard approach.[2][3]
Causality in Synthetic Route Selection
The most common and industrially scalable approach to 4,4-Difluorocyclohexanecarboxylic acid begins with a readily available starting material, ethyl 4-oxocyclohexanecarboxylate. The key transformation is the conversion of the ketone to the gem-difluoride.
Deoxofluorination: The direct conversion of the carbonyl group to a difluoromethylene group is typically achieved using a deoxofluorinating agent. While several such reagents exist, diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues are frequently employed. The mechanism involves the initial formation of a fluoro-sulfite intermediate, which then undergoes nucleophilic fluoride attack to yield the gem-difluoride.
Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, often carried out under basic conditions using reagents like lithium hydroxide or sodium hydroxide.[3] The choice of base and solvent system is critical to ensure complete conversion and minimize side reactions.
Physicochemical and Spectroscopic Data
The introduction of the two fluorine atoms significantly alters the properties of the cyclohexyl ring.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | [4][5] |
| Molecular Weight | 164.15 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 103-107 °C | [6] |
| pKa (Predicted) | 4.06 ± 0.10 | [7] |
| InChIKey | HYIUDFLDFSIXTR-UHFFFAOYSA-N | [5][6] |
| CAS Number | 122665-98-7 | [1] |
Detailed Experimental Protocols
The following protocols are illustrative of common laboratory-scale syntheses of 4,4-Difluorocyclohexanecarboxylic acid.
Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate
This protocol describes the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using a suitable fluorinating agent.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Diethylaminosulfur trifluoride (DAST) or a suitable alternative
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a fume hood, dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude product, which can be purified by column chromatography.
Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid
This protocol details the saponification of the ethyl ester to the final carboxylic acid.[3]
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate
-
1 M Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of THF and water.[3]
-
Add lithium hydroxide monohydrate (approximately 5 equivalents) to the solution.[3]
-
Stir the mixture vigorously at room temperature overnight.[3]
-
Dilute the reaction mixture with EtOAc and acidify to a pH of approximately 4 with 1 M HCl.[3]
-
Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.[3]
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid. A yield of up to 97% can be expected.[3]
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 4,4-Difluorocyclohexanecarboxylic acid.
Applications in Drug Development and Medicinal Chemistry
The 4,4-difluoro substitution on a cyclohexane ring serves several critical functions in drug design:
-
Metabolic Blocker: The gem-difluoro group prevents metabolic oxidation at the 4-position of the ring, a common site for cytochrome P450-mediated hydroxylation. This can significantly increase the half-life of a drug.
-
Conformational Lock: The steric bulk and electronic properties of the CF₂ group can restrict the conformational flexibility of the cyclohexane ring, potentially leading to a more favorable binding conformation with the target protein.
-
Modulation of Lipophilicity: Fluorine is highly electronegative but also lipophilic. The net effect of a gem-difluoro group on a molecule's overall lipophilicity (logP) is context-dependent but provides a valuable tool for fine-tuning this crucial property for optimal absorption, distribution, metabolism, and excretion (ADME).
-
Bioisosterism: The CF₂ group can act as a non-hydrolyzable bioisostere of a ketone or ether oxygen, maintaining similar steric and electronic properties while improving metabolic stability.
The utility of 4,4-Difluorocyclohexanecarboxylic acid as a building block is exemplified by its incorporation into a wide range of biologically active molecules targeting various diseases, from viral infections to cancer.[1]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8 [sigmaaldrich.com]
- 7. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]
The Untapped Potential of 3,3-Difluorocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Imperative of Fluorination in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide delves into the prospective biological significance of a lesser-explored yet potentially valuable building block: 3,3-Difluorocyclohexanecarboxylic acid. While direct biological data for this specific isomer is not yet prevalent in published literature, a robust, predictive analysis based on its structural analogues and the foundational principles of medicinal chemistry can illuminate its potential applications and guide future research.
The Foundational Role of the Cyclohexanecarboxylic Acid Scaffold
The cyclohexanecarboxylic acid moiety is a prevalent scaffold in medicinal chemistry, valued for its conformational preorganization and its ability to present functional groups in a well-defined three-dimensional space. However, the unsubstituted cyclohexane ring is often susceptible to metabolic oxidation, typically at the 4-position, which can lead to rapid clearance and reduced bioavailability. This metabolic vulnerability necessitates chemical modifications to block such "soft spots," a role for which fluorine is exceptionally well-suited.
The Influence of Gem-Difluorination on the Cyclohexane Ring: A Physicochemical Deep Dive
The introduction of a gem-difluoro group (CF2) onto the cyclohexane ring profoundly alters its electronic and conformational properties. While much of the available data pertains to the 4,4-difluoro isomer, the underlying principles are translatable to the 3,3-difluoro analogue.
Electronic Effects and Acidity
The potent electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the carboxylic acid group through inductive effects. For instance, the pKa of 4,4-Difluorocyclohexanecarboxylic acid is 4.35, which is notably lower than the 4.90 pKa of unsubstituted cyclohexanecarboxylic acid.[6] This increased acidity can have profound implications for a drug candidate's pharmacokinetic profile, including its absorption and distribution. It is reasonable to predict that this compound will exhibit a similarly lowered pKa.
Lipophilicity and Membrane Permeability
The impact of gem-difluorination on lipophilicity (logP) is more nuanced. While fluorine is highly electronegative, the logP of a molecule is influenced by a complex interplay of factors including molecular size, shape, and polarity. Studies on functionalized gem-difluorinated cycloalkanes have shown that their lipophilicity and aqueous solubility follow complex trends that are dependent on the position of the fluorine atoms and the overall molecular structure.[7] The strategic placement of the CF2 group can therefore be used to modulate a compound's ability to cross cellular membranes.
Metabolic Stability
A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing metabolically labile C-H bonds with C-F bonds, the overall metabolic stability of a molecule can be significantly improved.[5][7] It is highly probable that the 3,3-difluoro substitution would effectively block metabolic oxidation at the 3-position of the cyclohexane ring.
Conformational Control
The introduction of a gem-difluoro group can also exert significant control over the conformational preferences of the cyclohexane ring. This can be a powerful tool for locking a bioactive molecule into a specific conformation that is optimal for binding to its biological target.[8][9][10][11] This conformational restriction can lead to increased potency and selectivity.
Potential Biological Activities of this compound: A Predictive Outlook
Given the aforementioned physicochemical properties, this compound can be envisioned as a valuable building block in several therapeutic areas. Its potential biological activities can be extrapolated from the roles of similar fluorinated cycloalkanes in drug discovery.
Bioisosteric Replacement and Lead Optimization
A primary application of this compound is likely to be as a bioisostere for other cyclic and acyclic moieties in lead optimization campaigns.[12][13][14][15] The gem-difluoro group can serve as a mimic for a carbonyl group or a gem-dimethyl group, while offering distinct electronic and metabolic properties.
Hypothetical Application: Kinase Inhibitors
Many kinase inhibitors incorporate a cyclohexane ring to occupy a hydrophobic pocket in the ATP-binding site. Replacing an unsubstituted cyclohexane with a 3,3-difluorocyclohexane moiety could offer several advantages:
-
Enhanced Metabolic Stability: Blocking oxidation at the 3-position.
-
Modulated Lipophilicity: Fine-tuning the solubility and permeability profile.
-
Conformational Rigidity: Potentially leading to a more favorable binding conformation.
Modulator of Carboxylic Acid-Interacting Targets
The increased acidity of the carboxylic acid group, a predicted feature of the 3,3-difluoro isomer, could be leveraged in the design of inhibitors for enzymes or receptors that interact with a carboxylate group. This could include targets such as certain proteases, GPCRs, and ion channels.
Hypothetical Application: Antiviral Agents
The anti-HIV drug Maraviroc, a CCR5 antagonist, incorporates a 4,4-difluorocyclohexane ring. This highlights the utility of this scaffold in presenting key pharmacophoric elements. A this compound derivative could be explored as a novel scaffold for antiviral agents, where the carboxylic acid could form a key salt-bridge interaction with the target protein.
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted potential of this compound, a series of targeted experimental workflows should be employed.
In Vitro ADME Profiling
A foundational step would be to synthesize a panel of simple amide and ester derivatives of this compound and subject them to a standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Table 1: Proposed In Vitro ADME Assays
| Assay | Purpose |
| Metabolic Stability | To assess the compound's resistance to degradation by liver microsomes. |
| LogP/LogD | To quantify the lipophilicity and its pH-dependence. |
| Aqueous Solubility | To determine the compound's solubility in physiological buffers. |
| Caco-2 Permeability | To predict intestinal absorption and potential for P-glycoprotein efflux.[12] |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by assessing inhibition of key cytochrome P450 enzymes. |
Target-Based Screening
Based on the hypothetical applications, derivatives of this compound should be screened against relevant biological targets.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for screening this compound derivatives for kinase inhibitory activity.
Synthetic Accessibility
While a detailed synthetic protocol is beyond the scope of this guide, a plausible retrosynthetic analysis suggests that this compound is synthetically accessible. A potential route could involve the fluorination of a 3-oxocyclohexanecarboxylate precursor.
Retrosynthetic Analysis
Caption: A plausible retrosynthetic pathway for this compound.
Conclusion and Future Directions
This compound represents an intriguing, albeit underexplored, building block for drug discovery. Based on the well-established principles of medicinal chemistry and data from its structural isomers, it is poised to offer significant advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds. Its potential to enhance metabolic stability, control conformation, and fine-tune acidity makes it a compelling candidate for incorporation into a wide range of therapeutic agents. The proposed experimental workflows provide a clear path forward for elucidating the biological activities of this promising scaffold. It is our firm belief that the synthesis and biological evaluation of derivatives of this compound will unlock new avenues for the development of next-generation therapeutics.
References
- 1. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem-space.com [chem-space.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,3-Difluorocyclohexanecarboxylic Acid: A Detailed Guide to the Hydrolysis of its Ethyl Ester
Introduction: The Strategic Value of Gem-Difluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The introduction of a gem-dinal difluoro group, such as that in the 3,3-difluorocyclohexane moiety, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] 3,3-Difluorocyclohexanecarboxylic acid, in particular, serves as a valuable building block in the synthesis of novel therapeutics, offering a conformationally restricted and fluorinated cyclohexane ring that can impart desirable pharmacokinetic and pharmacodynamic characteristics.[2][3][4][5] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via the hydrolysis of its corresponding ethyl ester, a crucial transformation for researchers and scientists in the field of drug development.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. For this particular transformation, base-catalyzed hydrolysis, also known as saponification, is the preferred method. This is because the reaction is essentially irreversible, as the carboxylate salt formed in the final deprotonation step is unreactive towards the alcohol byproduct.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and formation of the carboxylic acid, which is then immediately deprotonated by the base to yield the carboxylate salt. Acidification in a separate workup step then furnishes the final carboxylic acid product.
Experimental Protocol: From Ethyl Ester to Carboxylic Acid
This protocol is adapted from established methods for the hydrolysis of structurally similar halogenated cyclic esters and is expected to be highly effective for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Ethyl 3,3-difluorocyclohexanecarboxylate | ≥95% | BLDpharm |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water | High Purity | - |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl), 1 M solution | Volumetric Standard | Fisher Scientific |
| Brine (saturated aqueous NaCl solution) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and deionized water. A typical starting concentration is 0.1-0.2 M.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 5.0 equivalents). The use of a significant excess of the base ensures the reaction proceeds to completion.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ester and the appearance of the carboxylate product. The reaction is typically complete within 12-24 hours.
-
Work-up and Acidification: Once the reaction is complete, dilute the mixture with ethyl acetate. Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid while stirring. This step protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer an additional two times with ethyl acetate to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound, which is often a solid at room temperature.
-
Purification (if necessary): If the crude product requires further purification, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or column chromatography on silica gel can be employed.
Visualizing the Workflow
Caption: Experimental workflow for the hydrolysis of ethyl 3,3-difluorocyclohexanecarboxylate.
Characterization of this compound
Confirmation of the structure and purity of the synthesized this compound is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm.[7][8][9][10] The protons on the cyclohexane ring will exhibit complex multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic resonance in the range of 165-185 ppm.[9][11] The carbon bearing the two fluorine atoms will show a triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance will confirm the presence of the chemically equivalent fluorine atoms.
-
-
Mass Spectrometry (MS):
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Handle hydrochloric acid with care as it is corrosive.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound from its ethyl ester. The use of base-catalyzed hydrolysis ensures a high-yielding and irreversible reaction. This valuable fluorinated building block can be readily prepared in a laboratory setting, enabling its use in the development of next-generation pharmaceuticals and other advanced materials.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 12. youtube.com [youtube.com]
- 13. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Note & Protocol: High-Yield Saponification of Ethyl 3,3-Difluorocyclohexanecarboxylate
Abstract
The conversion of esters to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal for the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities. This document provides a comprehensive, field-proven protocol for the hydrolysis of ethyl 3,3-difluorocyclohexanecarboxylate to yield 3,3-difluorocyclohexanecarboxylic acid. This particular fluorinated carbocycle is a valuable building block in medicinal chemistry. The protocol detailed herein utilizes lithium hydroxide in a mixed solvent system, a method selected for its efficiency and high yield. We will delve into the mechanistic underpinnings of the reaction, offer expert insights into critical process parameters, and provide a self-validating framework to ensure reproducible and successful outcomes.
Introduction: The Significance of Fluorinated Carboxylic Acids
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks like this compound are of significant interest to drug development professionals. The hydrolysis of its ethyl ester precursor is a critical final step in its synthesis. While ester hydrolysis, or saponification, is a classic organic reaction, substrates bearing electron-withdrawing groups or significant steric hindrance can present unique challenges.[1][2] This guide provides a robust and reliable methodology to overcome these potential hurdles.
The Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis
The saponification of ethyl 3,3-difluorocyclohexanecarboxylate proceeds via a well-established nucleophilic acyl substitution mechanism.[3] This process is effectively irreversible under basic conditions, which drives the reaction to completion.[4][5]
The key mechanistic steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process expels the ethoxide ion (EtO⁻) as the leaving group.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion). This acid-base reaction is highly favorable and forms a stable carboxylate salt and ethanol.[5][7][8] This final step renders the overall reaction irreversible, ensuring a high conversion to the product.[5]
-
Protonation: A final acidic workup is required to protonate the carboxylate salt, yielding the desired neutral carboxylic acid product.[3][8]
References
- 1. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols for 3,3-Difluorocyclohexanecarboxylic Acid in Drug Design
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 3,3-difluorocyclohexanecarboxylic acid. This document provides an in-depth analysis of its properties, applications in medicinal chemistry, and detailed protocols for its synthesis and incorporation into drug candidates.
Introduction: The Strategic Advantage of the 3,3-Difluorocyclohexyl Moiety
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly on a saturated carbocycle like cyclohexane, provides a unique combination of steric and electronic properties that can be leveraged to overcome common challenges in drug discovery.
The this compound scaffold is of particular interest as it combines the benefits of a conformationally restricted cyclohexane ring with the metabolic stability often conferred by the gem-difluoro group.[3] The carboxylic acid handle provides a versatile point for synthetic elaboration, allowing for its incorporation into a wide range of molecular architectures.
Key Advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 3,3-difluoro position resistant to oxidative metabolism. This can block metabolic "soft spots" and improve the half-life of a drug candidate.[1]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity (pKa) of the carboxylic acid and the lipophilicity (LogP) of the molecule.[4] This allows for fine-tuning of solubility, permeability, and target engagement.
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere of a carbonyl group, an ether linkage, or a methylene group, offering a strategy to modify a lead compound while retaining or improving its biological activity.[3]
-
Conformational Control: The rigid cyclohexane scaffold helps to lock in a specific conformation, which can be crucial for optimizing binding to a biological target.[3]
Physicochemical and Pharmacokinetic Properties
The introduction of a gem-difluoro group at the 3-position of a cyclohexanecarboxylic acid ring has a predictable impact on several key drug-like properties. While specific data for the 3,3-difluoro isomer is limited, we can extrapolate from studies on closely related gem-difluorinated cycloalkanes.[4]
Acidity (pKa)
The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to its non-fluorinated counterpart. This inductive effect is well-documented for fluorinated carboxylic acids.[4] A lower pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity is context-dependent.[4] While fluorine is highly electronegative, the replacement of two C-H bonds with two C-F bonds often leads to an increase in lipophilicity. However, the overall change in LogP is influenced by the molecule's conformation and the presence of other functional groups. In some cases, particularly with adjacent polar groups, a decrease in lipophilicity has been observed.[4]
Metabolic Stability
As previously mentioned, the primary advantage of the 3,3-difluoro moiety is its enhanced metabolic stability. The gem-difluoro group is resistant to CYP-mediated oxidation, a common metabolic pathway for cyclohexyl rings.[5] This can lead to reduced clearance and improved oral bioavailability of a drug candidate.
The following table summarizes the expected impact of 3,3-difluorination on the physicochemical properties of cyclohexanecarboxylic acid.
| Property | Non-fluorinated Cyclohexanecarboxylic Acid | Expected Impact of 3,3-Difluorination | Rationale |
| pKa | ~4.90 | Decrease | Inductive electron-withdrawal by fluorine atoms stabilizes the carboxylate anion.[4] |
| LogP | ~1.97 | Increase (context-dependent) | Replacement of C-H with more lipophilic C-F bonds.[4] |
| Metabolic Stability | Susceptible to oxidation | Significant Increase | The C-F bond is resistant to enzymatic cleavage, blocking a common site of metabolism.[5] |
Applications in Drug Design: Case Studies (Analog-Based)
For instance, the 4,4-difluorocyclohexyl group is a key component of Maraviroc , a CCR5 antagonist used in the treatment of HIV.[6] The difluorinated cyclohexane in Maraviroc is crucial for its potent antiviral activity and favorable safety profile.[6] Similarly, the 3,3-difluorocyclopentylamino scaffold has been successfully incorporated into potent and selective TYK2 inhibitors for the treatment of autoimmune diseases.[3] In these inhibitors, the difluoro-substituted ring helps to position the molecule in the ATP-binding site of the kinase.[3]
These examples demonstrate the utility of gem-difluorinated carbocycles in optimizing the properties of drug candidates. The this compound building block allows for the exploration of this valuable chemical space.
Experimental Protocols
Synthesis of this compound
A robust synthesis of this compound can be achieved via the deoxofluorination of a suitable keto-ester precursor, followed by hydrolysis.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Deoxofluorination of Ethyl 3-oxocyclohexanecarboxylate:
-
To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3,3-difluorocyclohexanecarboxylate.
-
-
Hydrolysis to this compound:
-
Dissolve the ethyl 3,3-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1).
-
Add lithium hydroxide (LiOH) (2.0-5.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Protocol for Amide Coupling
The carboxylic acid can be coupled with a primary or secondary amine using standard amide coupling reagents. HATU is a highly effective reagent for this transformation, especially with potentially less nucleophilic amines.
Caption: General workflow for amide bond formation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to enhance the drug-like properties of their lead compounds. The strategic incorporation of the 3,3-difluorocyclohexyl moiety can lead to improved metabolic stability, modulated physicochemical properties, and optimized target engagement. The synthetic protocols provided herein offer a reliable pathway for the preparation and utilization of this promising scaffold in drug discovery programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3,3-Difluorocyclohexanecarboxylic Acid in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and favorable physicochemical properties. The gem-difluorinated cyclohexane motif, in particular, offers a unique combination of lipophilicity and conformational rigidity that can profoundly influence a molecule's biological activity. This document provides detailed application notes and synthetic protocols centered on 3,3-Difluorocyclohexanecarboxylic acid, a valuable yet underutilized building block for the development of next-generation fungicides, herbicides, and insecticides. We present a robust synthetic pathway for the acid itself, adapted from established methodologies, and a detailed protocol for its conjugation to a representative agrochemical scaffold, thereby demonstrating its utility for researchers in the field.
Introduction: The Strategic Role of Fluorine in Agrochemicals
The introduction of fluorine into bioactive molecules can dramatically alter their properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can modify a compound's acidity, basicity, and dipole moment. In agrochemicals, this often translates to:
-
Enhanced Biological Activity: Fluorine substitution can improve binding affinity to target enzymes or receptors.[1]
-
Increased Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the active life of the compound in the target pest and reducing degradation in the environment.[1]
-
Modified Physicochemical Properties: Fluorination typically increases lipophilicity, which can enhance membrane permeability and translocation within the target organism.
The gem-difluoro (-CF2-) group, as present in this compound, is of particular interest. It acts as a lipophilic mimic of a carbonyl or ether oxygen while being metabolically stable. The conformational locking of the cyclohexane ring by the two fluorine atoms can also pre-organize the molecule for optimal interaction with its biological target.
Synthesis of this compound: A Versatile Building Block
While direct commercial sources of this compound may be limited, it can be synthesized from readily available starting materials. The following protocol is adapted from general methodologies for the preparation of difluorocyclohexanoic acid derivatives, such as those outlined in patent EP1985603A1.[2] The key steps involve the fluorination of a keto-ester precursor followed by hydrolysis.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process starting from ethyl 3-oxocyclohexanecarboxylate. The first step is a deoxofluorination to install the gem-difluoro group, followed by ester hydrolysis to yield the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate
Causality: This step converts the ketone into the key gem-difluoro group. Diethylaminosulfur trifluoride (DAST) or commercially available reagents like Deoxofluor are effective for this transformation. The reaction must be conducted under anhydrous conditions as these reagents are sensitive to moisture.
-
Preparation: To a dry 500 mL flask under a nitrogen atmosphere, add a solution of ethyl 3-oxocyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM, 5 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 3,3-difluorocyclohexanecarboxylate.
| Parameter | Condition/Value | Rationale |
| Starting Material | Ethyl 3-oxocyclohexanecarboxylate | Commercially available keto-ester. |
| Fluorinating Agent | Deoxofluor | Effective and relatively safe deoxofluorinating agent. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, suitable for low-temperature reactions. |
| Temperature | -78 °C to Room Temperature | Initial low temperature controls reactivity; warming drives the reaction to completion. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes excess reagent and acidic byproducts. |
Detailed Experimental Protocol: Synthesis of this compound
Causality: This is a standard ester hydrolysis to unmask the carboxylic acid functional group, which is essential for subsequent coupling reactions. Lithium hydroxide is a strong nucleophile for this saponification.
-
Dissolution: Dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a solid.
Application Protocol: Amide Coupling to a Model Agrochemical Scaffold
The carboxylic acid functional group is a versatile handle for derivatization. Amide bond formation is one of the most common strategies to incorporate such building blocks into a final active ingredient. This protocol describes the coupling of this compound with a hypothetical, yet representative, aniline scaffold (e.g., 2-amino-5-chloropyridine), a common substructure in various pesticides.
Amide Coupling Workflow
Caption: Workflow for amide coupling of the title acid.
Detailed Experimental Protocol: Amide Synthesis
Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization (if chiral centers were present). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the aniline scaffold (e.g., 2-amino-5-chloropyridine, 1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the final N-(5-chloropyridin-2-yl)-3,3-difluorocyclohexanecarboxamide.
| Parameter | Condition/Value | Rationale |
| Coupling Agent | HATU | High efficiency, low side products. |
| Base | DIPEA | Non-nucleophilic base to prevent unwanted side reactions. |
| Solvent | Anhydrous DMF | Good solvent for all reactants and reagents. |
| Temperature | Room Temperature | Mild conditions sufficient for the coupling reaction. |
| Workup | LiCl wash | Effectively removes residual DMF during extraction. |
Conclusion and Future Outlook
This compound represents a promising, conformationally constrained building block for agrochemical discovery. The synthetic protocols provided herein offer a reliable pathway to access this key intermediate and incorporate it into potential lead compounds. The unique electronic and steric properties of the 3,3-difluoro moiety may offer advantages in potency, metabolic stability, and selectivity that are yet to be fully explored. Researchers are encouraged to utilize these methods to synthesize novel derivatives and screen them for a wide range of agrochemical applications, including as fungicides (e.g., SDHI inhibitors), herbicides, and insecticides.
References
Introduction: The Strategic Value of the Gem-Difluoro Cycloalkane Motif
An in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of 3,3-Difluorocyclohexanecarboxylic acid in the design of advanced polymers and materials.
In the landscape of advanced materials, the selective incorporation of fluorine atoms offers a powerful tool for tuning material properties. Fluoropolymers are renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[1][2] While perfluorinated systems are well-established, the strategic placement of geminal fluorine atoms (a CF₂) group on a cycloalkane ring, as seen in this compound, presents a more nuanced approach. This motif acts as a potent "polar-hydrophobic" building block, introducing localized polarity via the C-F bonds without rendering the entire monomeric unit hydrophilic.
The gem-difluoro group on the cyclohexyl ring imparts several key characteristics:
-
Conformational Locking: The steric bulk and electrostatic nature of the two fluorine atoms can restrict the conformational flexibility of the cyclohexane ring, leading to polymers with higher glass transition temperatures (Tg) and rigidity compared to their non-fluorinated analogs.
-
Enhanced Thermal and Oxidative Stability: The strength of the carbon-fluorine bond (~485 kJ/mol) significantly enhances the thermal and chemical resilience of the resulting polymer.[2]
-
Modified Acidity and Reactivity: The strong electron-withdrawing effect of the gem-difluoro group influences the acidity of the carboxylic acid proton, which can alter its reactivity in polymerization reactions.
-
Low Dielectric Constant: The introduction of fluorine typically lowers the dielectric constant of a material, making such polymers attractive for applications in microelectronics and high-frequency communication.
-
Hydrophobicity and Lipophobicity: The fluorinated moiety contributes to low surface energy, which can be leveraged to create materials with tailored wetting and anti-fouling properties.
This guide provides a comprehensive overview of this compound as a monomer, detailing its synthesis, polymerization protocols, and the characterization of the resulting materials, with a focus on the causal relationships between its unique structure and performance.
Application Note I: High-Performance Polyesters and Polyamides
The most direct application of this compound is as a dicarboxylic acid monomer replacement in condensation polymerization. By copolymerizing it with various diols or diamines, a new class of fluorinated polyesters and polyamides can be synthesized with tunable properties.
Causality Behind Application: Traditional aromatic polyimides and polyesters offer high thermal stability but can be intractable and difficult to process.[3] Incorporating aliphatic rings like cyclohexane improves solubility and processability. The addition of the gem-difluoro group on this ring serves to "recapture" some of the desirable properties like high thermal stability and chemical resistance, which are typically associated with aromatic systems, while maintaining the processing advantages of an aliphatic structure.
Logical Workflow for Polymer Design
The following diagram illustrates the decision-making process for incorporating the 3,3-difluoro-cyclohexane moiety into a polymer backbone to achieve desired material properties.
Caption: Logical workflow for designing polymers using this compound.
Protocol I: Synthesis of Poly(butylene-co-3,3-difluorocyclohexanoate)
This protocol details a standard melt polycondensation procedure to synthesize a copolyester from 1,4-butanediol and this compound. This method is a well-established technique for producing polyesters from diols and dicarboxylic acids.[4]
Materials:
-
This compound (1.00 eq)
-
1,4-Butanediol (1.10 eq, slight excess to compensate for volatilization)
-
Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or another suitable catalyst (e.g., 200-500 ppm)
-
Antioxidant (e.g., Irganox 1010, ~0.1 wt%)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller.
-
High-vacuum pump.
Step-by-Step Methodology:
-
Reactor Charging: Charge the flask with this compound, 1,4-butanediol, and the antioxidant.
-
Causality: The antioxidant prevents thermo-oxidative degradation of the polymer at the high temperatures required for polymerization, ensuring a clean, colorless product.
-
-
Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause side reactions and discoloration.
-
Esterification Stage:
-
Heat the mixture to 160-180 °C under a slow nitrogen flow with moderate stirring.
-
Water will begin to distill off as the esterification reaction proceeds.
-
Maintain these conditions for 2-4 hours, or until ~80-90% of the theoretical amount of water has been collected.
-
Causality: This initial stage is performed at atmospheric pressure to efficiently remove the bulk of the water byproduct without losing the diol monomer, which has a higher boiling point.
-
-
Polycondensation Stage:
-
Add the catalyst (e.g., Ti[OCH(CH₃)₂]₄) to the reaction mixture.
-
Gradually increase the temperature to 220-240 °C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr over 30-60 minutes.
-
Causality: A high vacuum is critical. According to Le Chatelier's principle, removing the condensation byproducts (water and excess butanediol) drives the equilibrium reaction towards the formation of a high molecular weight polymer. The catalyst increases the rate of transesterification reactions needed to build long chains.
-
-
High Vacuum Polymerization: Continue stirring under high vacuum and elevated temperature. The viscosity of the melt will noticeably increase. The reaction is typically complete after 2-5 hours, monitored by the torque on the mechanical stirrer.
-
Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath for quenching or onto a cooled surface. The resulting polymer strand can be pelletized for further analysis.
Application Note II: Liquid Crystalline Polymers (LCPs)
The rigid and conformationally restricted nature of the 3,3-difluorocyclohexane ring makes it a candidate for creating thermotropic liquid crystalline polymers.[5] When copolymerized with rigid, linear co-monomers, such as 4-hydroxybenzoic acid or 2,6-naphthalenedicarboxylic acid, the resulting polymer chains can exhibit the mesophase behavior characteristic of LCPs.
Causality Behind Application: Liquid crystallinity arises from a delicate balance of molecular rigidity and flexibility. The difluorocyclohexane unit can act as a "bent" or non-linear rigid segment. In combination with linear aromatic esters, it can disrupt chain packing just enough to prevent crystallization but maintain sufficient order for a nematic or smectic phase to form upon melting.[6] This allows for the creation of melt-processable LCPs with high-performance properties.
Expected Properties of a 3,3-Difluorocyclohexane-Containing Polymer
The following table summarizes the anticipated impact of incorporating this compound into a standard polyester like Poly(butylene terephthalate) (PBT), creating a hypothetical copolyester.
| Property | Standard PBT (Reference) | PBT-co-3,3-difluorocyclohexanoate (Expected) | Rationale |
| Glass Transition Temp. (Tg) | ~50 °C | > 60 °C | The rigid, conformationally restricted difluorocyclohexane ring increases the energy barrier for chain segment rotation. |
| Thermal Stability (Td, 5% wt loss) | ~380 °C | > 390 °C | The high bond energy of the C-F bonds enhances the overall thermal stability of the polymer backbone.[2] |
| Dielectric Constant (1 MHz) | ~3.2 | < 3.0 | Fluorine is highly electronegative but has low polarizability, which reduces the dielectric constant.[7] |
| Water Absorption (24 hr) | ~0.08% | < 0.06% | The hydrophobic nature of the fluorinated moiety reduces the material's affinity for moisture. |
| Solubility | Soluble in phenols/TFA | Increased solubility in common organic solvents | The non-linear, aliphatic ring disrupts chain packing, reducing crystallinity and improving solubility. |
Protocol II: Characterization of Fluorinated Polymers
A robust characterization workflow is essential to validate the synthesis and understand the structure-property relationships of the new polymer.
Characterization Workflow Diagram
This diagram outlines the sequential process for analyzing a newly synthesized polymer.
References
- 1. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 3,3-Difluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 3,3-Difluorocyclohexyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The introduction of gem-difluoro groups, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 3,3-difluorocyclohexanecarboxylic acid scaffold has emerged as a valuable building block, offering a unique combination of a conformationally restricted ring system and the electronic effects of the difluoromethylene group. This moiety can serve as a bioisostere for a carbonyl or hydroxyl group and modulate the pKa of adjacent functionalities.[1]
The esters derived from this compound are of significant interest as intermediates in the synthesis of novel therapeutic agents, including potent and selective kinase inhibitors.[3][4] The conformational rigidity of the cyclohexane ring, further influenced by the gem-difluoro substitution, can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[1]
These application notes provide a comprehensive guide to the esterification of this compound, offering detailed protocols for established methods, insights into the chemical principles governing these transformations, and guidance on troubleshooting common challenges. The protocols presented herein are designed to be robust and adaptable for the synthesis of a variety of ester derivatives for applications in drug discovery and development.
Chemical & Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀F₂O₂ | General Chemical Knowledge |
| Molecular Weight | 164.15 g/mol | General Chemical Knowledge |
| Appearance | White to off-white solid | General Chemical Knowledge |
| Melting Point | Not widely reported, but the related 4,4-difluorocyclohexanecarboxylic acid has a melting point of 103-107 °C. | [5] |
| Acidity | The electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid compared to its non-fluorinated analog. | General Chemical Knowledge |
Esterification Methodologies: A Comparative Overview
The choice of esterification method is critical and depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the molecule. For this compound, which can be considered a sterically hindered carboxylic acid due to the cyclohexane ring, two primary methods are recommended: the classic Fischer-Speier esterification for simple, unhindered alcohols, and the milder Steglich esterification for more complex or sensitive substrates.
Protocol 1: Fischer-Speier Esterification for Simple Esters (e.g., Methyl and Ethyl Esters)
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and simple alcohols.[6] The reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, and is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[7]
Reaction Mechanism & Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the ester. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water shifts the equilibrium towards the product side.[8]
Diagram: Fischer-Speier Esterification Workflow
Caption: General workflow for Fischer-Speier esterification.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous methanol or ethanol (20-50 eq)
-
Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add a large excess of the anhydrous alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester).
-
Slowly and carefully add the concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.
Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Alcohols
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols, particularly when one or both coupling partners are sterically hindered or sensitive to acidic conditions.[9][10] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]
Reaction Mechanism & Rationale
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a potent nucleophile, then attacks this intermediate to form a more reactive N-acylpyridinium species, often referred to as an "active ester". This intermediate is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and can be easily removed by filtration.[11] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct that can result from the rearrangement of the O-acylisourea intermediate.[10]
Diagram: Steglich Esterification Catalytic Cycle
Caption: Catalytic cycle of the Steglich esterification.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alcohol, and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC to the cold solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Troubleshooting Common Issues in Esterification Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete reaction- Deactivated catalyst (Fischer)- Poor quality reagents (Steglich)- Insufficient activation (Steglich) | - Increase reaction time and/or temperature.- Use fresh, anhydrous reagents and solvents.- Ensure the use of a catalytic amount of DMAP in Steglich esterification. |
| Formation of N-acylurea byproduct (Steglich) | - Slow reaction with the alcohol- Insufficient DMAP | - Increase the amount of DMAP.- Use a more concentrated solution to favor the bimolecular reaction. |
| Difficult purification | - Emulsion formation during work-up- Co-elution of product and byproducts | - Add more brine to the aqueous layer to break emulsions.- Optimize the solvent system for column chromatography. For DCU removal, ensure complete precipitation by cooling before filtration. |
| Hydrolysis of the ester product | - Presence of water during work-up- Acidic or basic conditions during purification | - Ensure all work-up steps are performed efficiently.- Neutralize the reaction mixture before concentration if sensitive functional groups are present. |
Characterization of 3,3-Difluorocyclohexanecarboxylate Esters
The successful synthesis of the desired ester can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester or a quartet and triplet for an ethyl ester) and a downfield shift of the proton at the 1-position of the cyclohexane ring are indicative of ester formation.
-
¹³C NMR: A new signal for the ester carbonyl carbon will appear around 170-175 ppm.
-
¹⁹F NMR: The fluorine spectrum will show signals characteristic of the gem-difluoro group on the cyclohexane ring.
-
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹ are key indicators of a successful reaction.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected ester product.
Conclusion
The esterification of this compound provides access to a valuable class of intermediates for the synthesis of novel drug candidates. The choice between the robust Fischer-Speier method for simple esters and the milder, more versatile Steglich esterification for more complex substrates allows for a high degree of flexibility in synthetic design. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the successful preparation and characterization of these important fluorinated building blocks.
References
- 1. By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design – Department of Chemistry [chem.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 5. 4,4-ジフルオロシクロヘキサンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. US20180086689A1 - Esterification process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation Using 3,3-Difluorocyclohexanecarboxylic Acid
Introduction
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, is a valuable bioisostere for carbonyl groups and can impart unique conformational constraints. 3,3-Difluorocyclohexanecarboxylic acid is an important building block that allows for the incorporation of this desirable feature into a wide range of molecules. Amide bond formation is one of the most frequently utilized reactions in drug discovery, and the successful coupling of this compound with various amines is crucial for the synthesis of novel chemical entities.[1]
This guide provides a comprehensive overview of the key considerations and detailed protocols for the efficient formation of amide bonds using this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering researchers, scientists, and drug development professionals the necessary tools to confidently employ this versatile building block in their synthetic endeavors.
Scientific Rationale and Mechanistic Considerations
The primary challenge in the amide coupling of this compound arises from the electron-withdrawing nature of the two fluorine atoms. This inductive effect decreases the nucleophilicity of the carbonyl carbon, making it less susceptible to attack by an amine. Consequently, direct condensation of the carboxylic acid and an amine is generally inefficient. To overcome this, activation of the carboxylic acid is essential. This is typically achieved by converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.
Common activating agents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). For challenging substrates like this compound, aminium/uronium salt-based reagents, particularly HATU, are often the preferred choice due to their high reactivity and ability to suppress side reactions.
Mechanism of HATU-Mediated Amide Coupling
The general mechanism for HATU-mediated amide bond formation is a well-established and reliable process.
// Nodes RCOOH [label="3,3-Difluorocyclo-\nhexanecarboxylic Acid", fillcolor="#F1F3F4", style=filled]; HATU [label="HATU", fillcolor="#F1F3F4", style=filled]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", style=filled]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Amine [label="Amine (R'-NH2)", fillcolor="#F1F3F4", style=filled]; Tetrahedral [label="Tetrahedral\nIntermediate", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Amide [label="Desired Amide", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Byproduct1 [label="Tetramethylurea", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Byproduct2 [label="HOAt", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> ActiveEster [label="Activation"]; HATU -> ActiveEster; Base -> ActiveEster [label="Deprotonation"]; ActiveEster -> Tetrahedral [label="Nucleophilic Attack"]; Amine -> Tetrahedral; Tetrahedral -> Amide [label="Collapse & Proton Transfer"]; Tetrahedral -> Byproduct2; Amide -> Byproduct1 [style=invis];
// Invisible edges for layout edge [style=invis]; RCOOH -> HATU; HATU -> Base; Amine -> Tetrahedral; Tetrahedral -> Amide; } .enddot Figure 1: General workflow for HATU-mediated amide coupling.
Experimental Protocols
The following protocols are designed to be robust starting points for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling (Preferred Method)
This protocol is recommended for a broad range of amines, including those that are sterically hindered or have reduced nucleophilicity.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be varied, but adding the coupling reagent last is often a good practice.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, the temperature can be increased to 40-50 °C.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more classical and cost-effective method that can be effective for non-hindered, nucleophilic amines.
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of EDC: Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1. The aqueous washes are particularly important here to remove the urea byproduct from EDC.
-
Purification: Purify the crude product by silica gel column chromatography.
// Nodes Start [label="Start: Weigh Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nDissolve carboxylic acid\nin anhydrous solvent"]; Addition [label="Add Amine, Coupling Reagent,\nand Base"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; Workup [label="Aqueous Work-up:\nEtOAc extraction, washes\n(HCl, NaHCO3, Brine)"]; Drying [label="Dry organic layer\n(Na2SO4 or MgSO4)"]; Concentration [label="Concentrate under\nreduced pressure"]; Purification [label="Purify by Column\nChromatography"]; End [label="End: Pure Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> End; } .enddot Figure 2: A generalized experimental workflow for amide coupling.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the success of the amide bond formation. The following table provides a general comparison of commonly used reagents for this transformation.
| Coupling Reagent | Typical Equivalents | Additive | Base (eq) | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | 1.2 | None | DIPEA (2.5) | Very High | High yields, fast reactions, low racemization.[2] | Higher cost. |
| EDC·HCl | 1.5 | HOBt (1.2) | None or DIPEA | Moderate | Cost-effective, water-soluble byproducts.[3] | Can be slower, risk of side reactions. |
| PyBOP | 1.2 | None | DIPEA (2.5) | High | Effective for hindered systems. | Byproducts can be difficult to remove. |
| DCC | 1.2 | HOBt (1.2) | None | Moderate | Inexpensive. | Insoluble urea byproduct can complicate purification. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: The formation of N-acylurea can occur with carbodiimide reagents. Using an additive like HOBt helps to minimize this side reaction by forming a more stable active ester.
-
Purification: The polarity of the resulting amide will vary depending on the amine used. A careful selection of the solvent system for column chromatography is essential for obtaining a pure product.
-
Racemization: For chiral amines, the use of HATU or the addition of HOBt to carbodiimide reactions is recommended to suppress epimerization.
Conclusion
The amide coupling of this compound is a readily achievable transformation with the appropriate choice of activating reagents and reaction conditions. For robust and high-yielding synthesis, HATU is the recommended coupling agent. However, for simpler amine substrates, the more economical EDC/HOBt system can also provide satisfactory results. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers to successfully incorporate the valuable 3,3-difluorocyclohexane motif into their target molecules, thereby advancing their research and development efforts.
References
Application Notes and Protocols: Harnessing the Potential of 3,3-Difluorocyclohexanecarboxylic Acid in Bioactive Molecules
Introduction: The Strategic Role of gem-Difluoro-Substituted Scaffolds in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing a range of crucial properties. The judicious placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Among the various fluorinated motifs, the gem-difluorinated cycloalkane scaffold has emerged as a particularly valuable building block. The CF2 group can act as a bioisostere for a carbonyl group, modulate the acidity of adjacent functionalities, and impose specific conformational constraints on the ring system, thereby enhancing interaction with biological targets.[2]
This guide focuses on the application of 3,3-difluorocyclohexanecarboxylic acid, a less-explored yet potentially powerful building block for drug discovery. While its 4,4-difluoro isomer has seen successful application, notably in the anti-HIV drug Maraviroc, the 3,3-isomer offers a unique substitution pattern with distinct electronic and conformational effects that warrant thorough investigation. These application notes provide a comprehensive overview of the rationale for its use, a proposed synthetic pathway, and detailed protocols for its incorporation into lead compounds.
The Rationale for Employing this compound
The strategic placement of the gem-difluoro group at the 3-position of the cyclohexane ring offers several potential advantages in drug design:
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. This can be a critical parameter for optimizing solubility, cell permeability, and target engagement.
-
Conformational Restriction: The gem-difluoro group introduces distinct conformational preferences to the cyclohexane ring, which can be exploited to lock a molecule into its bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in enhanced potency and selectivity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation. Incorporating this moiety can block potential sites of metabolism, leading to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.
A comparison of the physicochemical properties of this compound with its 4,4-isomer and the smaller ring analog, 3,3-difluorocyclobutanecarboxylic acid, is presented in Table 1.
| Property | This compound (Predicted) | 4,4-Difluorocyclohexanecarboxylic Acid | 3,3-Difluorocyclobutanecarboxylic Acid |
| Molecular Formula | C7H10F2O2 | C7H10F2O2 | C5H6F2O2 |
| Molecular Weight | 164.15 g/mol | 164.15 g/mol | 136.10 g/mol [3] |
| Melting Point | N/A | 103-107 °C | 51-55 °C |
| Calculated LogP | ~1.5 | 1.6 | 0.9[3] |
| pKa | Predicted to be lower than cyclohexanecarboxylic acid (~4.9) | ~4.6 | ~4.2 |
Synthesis of the this compound Building Block
While this compound is not as readily available as its 4,4-isomer, a plausible synthetic route can be envisioned starting from 1,3-cyclohexanedione. This approach involves a key deoxofluorination step to introduce the gem-difluoro motif.
Caption: Proposed synthetic pathway to this compound.
An alternative and more direct approach would involve the deoxofluorination of a protected 3-oxocyclohexanecarboxylic acid derivative.
Protocols for Incorporation into Bioactive Molecules
The carboxylic acid functionality of this compound provides a versatile handle for its incorporation into lead scaffolds, primarily through the formation of amide and ester bonds.
Protocol 1: Amide Bond Formation using HATU
This protocol is suitable for a wide range of amines, including those that are less nucleophilic.
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Bond Formation using EDC/NHS
This protocol is particularly useful for water-soluble substrates and biomolecules.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, DMF, or an aqueous buffer).
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-60 minutes.
-
Amine Coupling: Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid solution. If the reaction is performed in an aqueous buffer, maintain the pH between 7.2 and 8.0.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification:
-
Organic Reactions: Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
-
Aqueous Reactions: The reaction can be quenched by adding an excess of a small primary amine like ethanolamine. The product can be purified by dialysis, size-exclusion chromatography, or other appropriate methods for biomolecules.
-
Protocol 3: Ester Formation via Acid Chloride
For the formation of esters, conversion to the more reactive acyl chloride is often advantageous.
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 equivalent) in dichloromethane. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere. Add the desired alcohol (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitor by TLC). Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography.
Case Study: The Role of 4,4-Difluorocyclohexanecarboxylic Acid in Maraviroc
The successful application of the isomeric 4,4-difluorocyclohexanecarboxylic acid in the synthesis of the CCR5 antagonist Maraviroc provides a compelling precedent for the utility of gem-difluorinated cyclohexane scaffolds. In the synthesis of Maraviroc, the 4,4-difluorocyclohexanecarboxylic acid fragment is coupled with a complex amine intermediate to form the final amide bond. This fragment is crucial for the drug's overall physicochemical and pharmacological profile. The pioneering synthesis by Pfizer utilized coupling reactions with the pre-formed acid to assemble the final molecule.
Troubleshooting and Key Considerations
-
Activation of the Carboxylic Acid: Due to the electron-withdrawing nature of the gem-difluoro group, the carboxylic acid is more acidic and may require slightly modified activation conditions compared to non-fluorinated analogs.
-
Side Reactions: In some cases, the activated ester can be susceptible to hydrolysis. Ensure the use of anhydrous solvents and reagents to minimize this side reaction.
-
Purification: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated counterparts. It may be necessary to adjust the solvent system for effective purification by column chromatography.
Conclusion
This compound represents a valuable, albeit underutilized, building block in medicinal chemistry. Its unique substitution pattern offers the potential to fine-tune the properties of bioactive molecules in ways that are distinct from its more common 4,4-isomer. By providing a rationale for its use and detailed protocols for its incorporation, this guide aims to empower researchers, scientists, and drug development professionals to explore the full potential of this promising scaffold in the design of next-generation therapeutics.
References
Application Notes & Protocols: 3,3-Difluorocyclohexanecarboxylic Acid as a Bioisostere for Drug Discovery
Introduction: The Strategic Role of Fluorine in Bioisosterism
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and conformational preferences.[2][3] This often translates into enhanced pharmacokinetic profiles, improved target affinity, and greater overall efficacy of drug candidates.[3]
One of the most powerful applications of fluorine in medicinal chemistry is in the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's biological activity.[4] The gem-difluoro (-CF2-) group, in particular, has emerged as a valuable bioisostere for various functionalities, including methylene groups (-CH2-), carbonyl groups (C=O), and even labile oxygen atoms in esters.[3] The introduction of a gem-difluoro unit can profoundly influence a molecule's properties by altering local electronics, modulating lipophilicity, and imposing specific conformational constraints.[5][6]
This document provides detailed application notes and protocols for the use of 3,3-difluorocyclohexanecarboxylic acid as a bioisostere in drug discovery programs. We will explore its synthesis, incorporation into lead scaffolds, and the subsequent biological evaluation of the resulting analogues.
Physicochemical Properties and Bioisosteric Rationale
The substitution of the C3-methylene group in cyclohexanecarboxylic acid with a gem-difluoro group introduces significant changes to the molecule's properties. These alterations are key to its function as a bioisostere.
Key Physicochemical Alterations:
-
Increased Acidity: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid proton through inductive effects.[2] This can lead to stronger interactions with target proteins where the carboxylate group is involved in hydrogen bonding or ionic interactions.
-
Modulated Lipophilicity: While the introduction of fluorine generally increases lipophilicity, the effect of a gem-difluoro group can be more complex and context-dependent.[7][8] It can alter the molecule's overall logP, influencing its solubility, membrane permeability, and plasma protein binding.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile methylene group with a CF2 group can block this metabolic pathway, thereby increasing the drug's half-life.
-
Conformational Restriction: The gem-difluoro group can influence the conformational preferences of the cyclohexane ring, potentially locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding to its target.[5][6]
Table 1: Comparison of Physicochemical Properties
| Property | Cyclohexanecarboxylic Acid | This compound | Rationale for Bioisosteric Advantage |
| pKa | ~4.9 | Lower (more acidic) | Enhanced binding affinity through stronger ionic/H-bond interactions. |
| logP | ~1.9 | Context-dependent | Fine-tuning of ADME properties (solubility, permeability). |
| Metabolic Stability | Susceptible to oxidation at C3/C4 | Resistant to oxidation at C3 | Blocks metabolic hotspots, increasing in vivo exposure. |
| Conformation | Flexible chair-boat interconversion | Restricted conformation | Pre-organization for target binding, improved selectivity. |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound, its incorporation into a lead molecule via amide coupling, and the subsequent biological evaluation of the resulting drug candidate.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from a suitable precursor, ethyl 3,3-difluorocyclohexanecarboxylate. The first step involves the synthesis of the precursor (not detailed here, but generally achievable through fluorination of a corresponding ketone followed by further elaboration), and the second step is the hydrolysis of the ester to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 3,3-Difluorocyclohexanecarboxylate (Conceptual)
The synthesis of the starting ester can be achieved through various methods, often involving the fluorination of a keto-ester precursor using reagents like diethylaminosulfur trifluoride (DAST). A general retrosynthetic approach is outlined in the diagram below.
Caption: Retrosynthetic analysis of this compound.
Step 2: Hydrolysis of Ethyl 3,3-Difluorocyclohexanecarboxylate
This procedure is adapted from established protocols for the hydrolysis of similar fluorinated cycloalkane esters.[9]
Materials:
-
Ethyl 3,3-difluorocyclohexanecarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (5 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Acidification: After completion, dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to approximately 3-4 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Incorporation into a Lead Molecule via Amide Coupling
This protocol describes the coupling of this compound to a primary or secondary amine present in a lead molecule, using HATU as the coupling reagent.[4][10]
Materials:
-
This compound
-
Lead molecule containing a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine-containing lead molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.0-3.0 equivalents) followed by HATU (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for amide coupling of this compound.
Protocol 3: Biological Evaluation of the Resulting Drug Candidate
After successful synthesis, the new analogue must be evaluated to determine the impact of the bioisosteric replacement. The following are key in vitro assays.
This assay assesses the susceptibility of the compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[3][11][12]
Materials:
-
Test compound and non-fluorinated parent compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[2][13]
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a lipid-coated filter)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Compound Preparation: Prepare a solution of the test compound in PBS (donor solution).
-
Assay Setup: Add the donor solution to the wells of the donor plate. Add fresh PBS to the wells of the acceptor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the provided manufacturer's equations.
Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in cardiac safety assessment.[1][14] This is often performed using automated patch-clamp electrophysiology.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK-293 cells)
-
Automated patch-clamp system
-
Extracellular and intracellular solutions for patch-clamp recording
-
Test compound and positive control (e.g., dofetilide)
Procedure:
-
Cell Preparation: Culture and prepare the hERG-expressing cells according to the patch-clamp system's protocol.
-
Recording: Obtain a stable whole-cell patch-clamp recording.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[7]
-
Compound Application: Apply a vehicle control solution, followed by increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each concentration after it reaches a steady-state effect.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control. Plot the concentration-response curve and determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of the drug candidate.
Conclusion
This compound represents a valuable and strategic building block for medicinal chemists aiming to leverage the benefits of fluorine in drug design. Its use as a bioisostere can address common challenges in lead optimization, such as poor metabolic stability and suboptimal binding affinity. The protocols outlined in this document provide a comprehensive framework for the synthesis, incorporation, and evaluation of drug candidates containing this promising motif. By systematically applying these methods, researchers can efficiently probe the structure-activity relationships of their compounds and accelerate the development of safer and more effective therapeutics.
References
- 1. criver.com [criver.com]
- 2. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.dk [fishersci.dk]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. fda.gov [fda.gov]
- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
Application Notes and Protocols for the Synthesis of Fluorinated Rapamycin Analogues
Abstract
Rapamycin (Sirolimus) is a macrolide natural product with profound immunosuppressive and antiproliferative properties, stemming from its potent inhibition of the mechanistic Target of Rapamycin (mTOR) protein kinase.[1][2] The generation of rapamycin analogues offers a pathway to modulate its pharmacological profile, enhancing efficacy, and mitigating side effects. The strategic incorporation of fluorine into drug candidates is a well-established method to improve metabolic stability, binding affinity, and pharmacokinetic properties.[3][4][5][6] This document provides a detailed guide for the synthesis of novel fluorinated rapamycin analogues using a chemo-biosynthetic strategy known as mutasynthesis. This approach combines the targeted chemical synthesis of fluorinated starter units with the powerful biosynthetic machinery of a genetically engineered Streptomyces hygroscopicus strain. We present the scientific rationale, step-by-step protocols, and expert insights for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Fluorinated Rapalogs
Rapamycin's mechanism of action is unique; it acts as a "molecular glue," first forming a high-affinity complex with the intracellular immunophilin FKBP12.[7][8] This rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[9][10][11] This intricate mechanism has made rapamycin a cornerstone of immunosuppressive therapy in organ transplantation and a promising agent in oncology.[1][2]
However, the therapeutic window of rapamycin can be narrow, and its complex structure presents significant challenges for total chemical synthesis.[7][12][13] Therefore, methods that allow for precise modification of the natural scaffold are highly valuable. Fluorine substitution is a premier strategy in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, capable of blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[6] Furthermore, fluorine's high electronegativity can alter the acidity of neighboring protons, influence molecular conformation, and introduce new, favorable interactions with protein targets.[14]
This guide focuses on a powerful chemo-enzymatic method: precursor-directed biosynthesis (or mutasynthesis). This technique leverages a mutant strain of the rapamycin-producing bacterium, S. hygroscopicus, which is unable to synthesize the natural starter unit for polyketide synthesis.[15][16][17] By "feeding" this culture with rationally designed and chemically synthesized fluorinated starter units, the organism's enzymatic assembly line is coerced into incorporating these unnatural building blocks, yielding novel fluorinated rapamycin analogues.[12][18] This approach provides access to otherwise intractable analogues, enabling systematic exploration of structure-activity relationships.
The Rapamycin-mTOR Signaling Pathway
The inhibitory action of rapamycin is mediated through the formation of a ternary complex with FKBP12 and the FRB (FKBP12-Rapamycin Binding) domain of mTOR. Understanding this pathway is critical to appreciating how structural modifications may impact biological activity.
Caption: Simplified mTORC1 signaling pathway and its inhibition by the Rapamycin-FKBP12 complex.
The Mutasynthesis Strategy
The biosynthesis of the rapamycin macrolide is initiated by a unique starter unit, 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimic acid pathway.[15] The key to the mutasynthetic approach is the creation of a knockout mutant of S. hygroscopicus where the gene responsible for DHCHC synthesis (e.g., rapK) is deleted or inactivated.[16] This mutant strain, unable to produce rapamycin on its own, becomes a "chassis" that can be programmed with synthetic starter units.
When this mutant is cultured in the presence of an exogenous, synthetically-derived fluorinated analogue of DHCHC, the polyketide synthase (PKS) machinery recognizes and incorporates it, initiating the assembly-line process that ultimately yields a novel fluorinated rapamycin derivative.
Caption: Chemo-biosynthetic workflow for producing fluorinated rapamycin analogues via mutasynthesis.
Experimental Protocols
Disclaimer: These protocols are intended for trained researchers in properly equipped laboratory facilities. All work involving microbial cultures and chemical synthesis should be performed following appropriate safety guidelines.
Protocol 3.1: Synthesis of a Fluorinated Starter Unit (Exemplary)
The synthesis of various fluorinated DHCHC analogues or related fluorohydrins has been reported.[15] The following is a generalized, exemplary protocol. The specific route will depend on the desired position of the fluorine atom.
Objective: To synthesize a fluorinated cyclohexanecarboxylic acid derivative for feeding experiments.
Materials:
-
Appropriate fluorinated starting materials (e.g., fluorinated cyclohexene derivatives)
-
Reagents for oxidation, reduction, and hydrolysis (e.g., OsO₄, NaIO₄, NaBH₄, LiOH)
-
Anhydrous solvents (THF, DCM, Methanol)
-
Silica gel for column chromatography
-
Standard laboratory glassware and rotary evaporator
-
NMR and Mass Spectrometer for characterization
Procedure:
-
Scaffold Synthesis: Begin with a commercially available or synthesized fluorinated cyclic precursor. The specific reactions will be highly dependent on the target molecule. This may involve Diels-Alder reactions, stereoselective reductions, or other standard organic transformations to build the core cyclohexene ring with the desired stereochemistry and fluorine placement.
-
Dihydroxylation: Perform a stereoselective dihydroxylation of the cyclohexene double bond. A common method is the use of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) to create the cis-diol.
-
Scientific Rationale: The stereochemistry of these hydroxyl groups is critical for recognition by the rapamycin polyketide synthase.
-
-
Esterification/Protection: Protect the newly formed diol if necessary, for example, as an acetonide using 2,2-dimethoxypropane and a catalytic amount of acid. Protect the carboxylic acid as a methyl or ethyl ester to prevent unwanted side reactions.
-
Final Modification & Deprotection: Perform any final chemical modifications. Subsequently, deprotect the hydroxyl groups and hydrolyze the ester (e.g., using lithium hydroxide in a THF/water mixture) to yield the final fluorinated starter unit.
-
Purification & Characterization: Purify the final product using silica gel column chromatography. Confirm the structure and purity (>95%) by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purified starter unit should be stored under argon at -20°C.
Protocol 3.2: Fermentation and Precursor Feeding
Objective: To culture the S. hygroscopicus knockout mutant and feed the synthetic starter unit to produce the fluorinated rapamycin analogue.
Materials:
-
S. hygroscopicus mutant strain (unable to produce the natural DHCHC starter unit).
-
Seed and production fermentation media (compositions may vary, but typically contain sources of carbon like glucose/starch, nitrogen like yeast extract/soybean meal, and trace elements).[19][20]
-
Shaker flasks and a temperature-controlled incubator shaker.
-
Bioreactor for scaled-up production (optional).
-
Synthesized fluorinated starter unit, dissolved in a suitable solvent (e.g., DMSO or ethanol).
Procedure:
-
Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium with a glycerol stock or spore suspension of the S. hygroscopicus mutant. Incubate at 28°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.[19][21]
-
Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10% (v/v) of the seed culture. Incubate at 28°C, 220 rpm.
-
Precursor Feeding: After 48 hours of growth in the production medium, begin feeding the fluorinated starter unit.
-
Prepare a sterile stock solution of the starter unit (e.g., 100 mg/mL in DMSO).
-
Add the precursor to the culture to a final concentration of 50-200 mg/L. The optimal concentration must be determined empirically.
-
Scientific Rationale: Feeding is initiated after the initial growth phase to ensure the cellular machinery for secondary metabolism is active. The starter unit is often fed in pulses (e.g., every 24 hours) to maintain a steady supply without reaching toxic concentrations.
-
-
Fermentation: Continue the fermentation for a total of 10-12 days.[19] Monitor the culture for pH and growth.
-
Harvesting: After the fermentation period, harvest the culture by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the mycelial biomass (which contains the intracellular rapamycin) from the supernatant.[9][22]
Protocol 3.3: Extraction and Purification
Objective: To extract the crude fluorinated rapamycin analogue from the biomass and purify it to >99% purity.
Materials:
-
Solvents for extraction (e.g., acetone, ethyl acetate, toluene).[22][23]
-
Silica gel (60-200 mesh) for column chromatography.[9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.
-
HPLC-grade solvents (acetonitrile, methanol, water).
-
Rotary evaporator.
Procedure:
-
Biomass Extraction:
-
Resuspend the wet biomass cake from Protocol 3.2 in acetone (approx. 3 volumes per unit weight of biomass) and stir vigorously for 4-6 hours at room temperature.
-
Filter the mixture to remove cell debris and collect the acetone extract.
-
Concentrate the acetone extract under reduced pressure to an aqueous residue.
-
Perform a liquid-liquid extraction of the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers.[9]
-
-
Crude Purification (Silica Gel Chromatography):
-
Concentrate the combined ethyl acetate extracts to a crude oily residue.[9]
-
Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Load the solution onto a silica gel column pre-equilibrated with the same solvent system.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).[22]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the desired product.
-
Pool the product-rich fractions and concentrate to yield a semi-purified powder.
-
-
Final Purification (Preparative HPLC):
-
Dissolve the semi-purified powder in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the material using a preparative reverse-phase HPLC system (e.g., C18 column).
-
Use an isocratic or gradient elution method with a mobile phase such as acetonitrile/water or methanol/water.[24][25] The exact conditions must be optimized based on the polarity of the specific fluorinated analogue.
-
Collect the peak corresponding to the fluorinated rapamycin analogue.
-
Concentrate the collected fraction under vacuum to yield the final product as a white powder.
-
-
Purity Analysis: Confirm the purity of the final compound (>99%) using an analytical HPLC-UV method (detection at ~277-280 nm).[24][26]
Data, Characterization, and Expected Outcomes
The success of the mutasynthesis is determined by the successful incorporation of the fluorinated starter unit and the yield of the final product.
Table 1: Exemplary Data from a Mutasynthesis Experiment
| Fed Starter Unit | Position of Fluorine | Corresponding Analogue | Typical Yield (mg/L) | FKBP12 Binding (Relative IC₅₀) |
| DHCHC (Control) | None | Rapamycin | 150-200 | 1.0 |
| 2-Fluoro-DHCHC | C2 Analogue | 2-Fluororapamycin | 20-40 | 1.5 |
| 4-Fluoro-cyclohexanecarboxylic acid | C40 Analogue | 40-Deoxy-40-fluororapamycin | 30-50 | 5.0 |
| 3,4-Difluoro-DHCHC | C3/C4 Analogue | 3,4-Difluororapamycin | 5-15 | 2.2 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature. Actual yields and activities will vary.
Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is essential to confirm the molecular weight of the new analogue. The observed mass should correspond to the calculated mass of rapamycin minus the mass of the DHCHC starter unit plus the mass of the fed fluorinated starter unit.[26]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are required for unambiguous structural elucidation. The presence of characteristic fluorine couplings in the ¹H and ¹³C spectra, along with a signal in the ¹⁹F spectrum, confirms the incorporation and location of the fluorine atom.
Scientific Insights and Troubleshooting
-
Starter Unit Uptake and Toxicity: Not all synthetic precursors are readily taken up by the cell or tolerated by the PKS machinery. Low yields may indicate poor transport, low incorporation efficiency, or toxicity of the precursor.
-
Solution: Titrate the concentration of the fed precursor. Test different feeding strategies (bolus vs. fed-batch). Encapsulating the precursor in cyclodextrins can sometimes improve solubility and reduce toxicity.
-
-
Purification Challenges: Fluorinated analogues may have very similar retention times to native rapamycin or other byproducts, complicating purification.
-
Solution: Develop a high-resolution analytical HPLC method first to optimize separation. Explore different stationary phases (e.g., Phenyl-Hexyl instead of C18) or mobile phase modifiers in the preparative HPLC step.
-
-
Biological Activity: The biological evaluation of new analogues is crucial. The hydrogen bond of the hydroxyl group on carbon 40 with FKBP12 is known to be important for binding.[15] Replacing this with fluorine may alter or reduce this interaction, which should be confirmed with binding assays.[27]
Conclusion
The combination of rational chemical synthesis and microbial biosynthesis provides a robust and versatile platform for generating novel fluorinated rapamycin analogues. This mutasynthesis approach circumvents the complexities of total synthesis and allows for the site-specific introduction of fluorine to modulate the compound's properties. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to expand the chemical space of this vital therapeutic agent, potentially leading to the development of next-generation mTOR inhibitors with improved clinical profiles.
References
- 1. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. Beyond natural targets: chemical synthesis reprograms the target specificity of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An expeditious route to fluorinated rapamycin analogues by utilising mutasynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 14. benthamscience.com [benthamscience.com]
- 15. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mutasynthesis of rapamycin analogues through the manipulation of a gene governing starter unit biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 19. WO2013153554A1 - Fermentation process for the production of rapamycin - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. CN103555785A - Process for fermenting rapamycin with high yield - Google Patents [patents.google.com]
- 22. scialert.net [scialert.net]
- 23. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 24. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
- 26. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluorocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3,3-Difluorocyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and critical decision points in this multi-step synthesis, ensuring you can improve yields, minimize impurities, and troubleshoot effectively.
The synthesis is typically approached in two key stages: first, the preparation of the ketone precursor, 3-oxocyclohexanecarboxylic acid, followed by the critical deoxofluorination step to install the gem-difluoro moiety.
Overall Synthetic Workflow
The transformation from a readily available starting material to the target compound involves the formation of a ketone intermediate, which is then fluorinated.
Caption: General two-step synthesis and purification workflow.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Part 1: Synthesis of 3-Oxocyclohexanecarboxylic Acid
The precursor, 3-oxocyclohexanecarboxylic acid, or its ester, is a crucial intermediate[1][2]. Issues at this stage will directly impact the success of the subsequent fluorination.
Question: My yield of 3-oxocyclohexanecarboxylic acid from the hydrolysis of its ethyl ester is low. What are the common causes?
-
Probable Cause 1: Incomplete Hydrolysis. Saponification of the ester requires stoichiometric amounts of a base (e.g., LiOH, NaOH) and sufficient reaction time to go to completion. Steric hindrance or low temperature can slow the reaction.
-
Solution:
-
Ensure at least 1-1.2 equivalents of base are used. For more robust hydrolysis, especially at scale, using a larger excess (e.g., 2-3 equivalents) can be beneficial[3].
-
Increase the reaction time or gently heat the reaction mixture (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
The use of a co-solvent like THF or methanol with water can improve the solubility of the ester and accelerate the reaction[3].
-
-
Probable Cause 2: Product Loss During Workup. 3-Oxocyclohexanecarboxylic acid has some water solubility. During the acidification and extraction steps, a significant amount of product can be lost to the aqueous phase if the pH is not optimal or the extractions are not thorough.
-
Solution:
-
After hydrolysis, carefully acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of 1-2 to ensure the carboxylic acid is fully protonated.
-
Extract the aqueous phase multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Saturating the aqueous layer with NaCl (brine) can decrease the solubility of the product in the aqueous phase, improving extraction efficiency.
-
Part 2: Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)
This is the most critical and often problematic step. DAST is a powerful but hazardous reagent that converts ketones to geminal difluorides[4]. Success hinges on careful control of reaction conditions.
Question: The fluorination of 3-oxocyclohexanecarboxylic acid with DAST is resulting in a low yield of the desired 3,3-difluoro product. What went wrong?
This is a multi-faceted problem. The flowchart below can help diagnose the issue, followed by detailed explanations.
Caption: Troubleshooting logic for low DAST fluorination yield.
-
Probable Cause 1: Reagent Inactivation by Water. DAST reacts violently and exothermically with water. Even trace amounts of moisture in the starting material, solvent, or glassware will consume the reagent, drastically reducing the effective stoichiometry and yield.
-
Solution:
-
Ensure the 3-oxocyclohexanecarboxylic acid is rigorously dried before use, for example, by drying under high vacuum for several hours or by azeotropic removal of water with toluene.
-
Use a freshly distilled, anhydrous aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE)[5].
-
Assemble glassware hot from the oven and cool under a stream of inert gas (Argon or Nitrogen). Perform all transfers via cannula or syringe.
-
-
Probable Cause 2: Degradation of DAST. DAST is thermally unstable and can decompose upon storage, especially if not stored properly (refrigerated under inert gas). Degraded DAST is often darker in color (brown/red) and has lower reactivity.
-
Solution:
-
Always use a fresh bottle of DAST from a reputable supplier if possible.
-
Visually inspect the reagent; it should be a colorless to pale yellow liquid[6]. If it is dark, its quality is suspect.
-
For critical applications, consider purifying DAST by vacuum distillation, but be aware that this is a hazardous procedure due to its potential for explosive decomposition above 90 °C[4].
-
-
Probable Cause 3: Incomplete Reaction or Formation of Side Products. The reaction of DAST with a molecule containing both a ketone and a carboxylic acid is complex. The carboxylic acid will react first to form an acyl fluoride[6][7]. The ketone fluorination is slower[4]. Insufficient reagent or improper temperature control can lead to incomplete conversion or the formation of byproducts.
-
Solution:
-
Stoichiometry: Use at least 2.2 equivalents of DAST: ~1.1 eq for the carboxylic acid and ~1.1 eq for the ketone. To drive the reaction to completion, using 2.5-3.0 equivalents is often recommended.
-
Temperature Control: The reaction is typically initiated at -78 °C (dry ice/acetone bath) by slowly adding the DAST to a solution of the substrate[5]. This controls the initial exotherm. The reaction is then allowed to slowly warm to room temperature and stirred for several hours to overnight to ensure complete conversion of the ketone[8].
-
Byproducts: Enolizable ketones can sometimes form vinyl fluoride byproducts[5]. While less of an issue with this specific substrate, careful temperature control helps minimize side reactions.
-
Question: My reaction produced significant, unidentifiable byproducts. What could they be?
-
Probable Cause: Cationic Rearrangements. DAST can promote carbocationic rearrangements, especially with substrates that can form stable carbocations[5][6]. While less common for this specific ring system, it's a possibility.
-
Solution: Maintain low reaction temperatures for as long as possible to favor the desired SN2-like pathway over carbocationic (SN1-like) mechanisms[5].
Detailed Experimental Protocols
Protocol 1: Deoxofluorination of 3-Oxocyclohexanecarboxylic Acid
This protocol is a representative procedure and should be adapted and optimized based on your specific scale and laboratory conditions.
-
Preparation: Under an inert atmosphere (Argon), add a solution of dry 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (2.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing via ¹⁹F NMR or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is highly exothermic and releases gas. Ensure adequate cooling and venting.
-
Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: Why is DAST used for this transformation? DAST is a versatile and highly effective reagent for converting carbonyl compounds to geminal difluorides under relatively mild conditions compared to older reagents like sulfur tetrafluoride (SF₄)[9]. Its ease of handling (as a liquid) has made it a popular choice in research labs.
Q2: DAST is known to be hazardous. Are there safer alternatives? Yes. The thermal instability of DAST is a significant safety concern[9]. Several alternatives have been developed:
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): It is more thermally stable than DAST and often gives similar or better yields[10][11]. It is generally considered a safer, drop-in replacement.
-
XtalFluor-E® and XtalFluor-M® : These are crystalline solids that are significantly more thermally stable than DAST, making them much safer for large-scale reactions[9]. They often provide higher yields and fewer elimination byproducts.
| Reagent | Form | Key Advantages | Key Disadvantages |
| DAST | Liquid | Widely used, extensive literature | Thermally unstable, can decompose explosively[4] |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST[11] | More expensive than DAST |
| XtalFluor® | Solid | High thermal stability, high reactivity, often fewer byproducts[9] | Higher cost |
Q3: How do I best purify the final this compound? The crude product will contain the target acid (as its acyl fluoride initially, which hydrolyzes during workup) and sulfur-containing byproducts from the DAST reagent. A standard acid-base extraction is highly effective[12][13].
-
Dissolve the crude oil in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities behind in the organic layer.
-
Wash the basic aqueous layer once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M-3M HCl to pH 1-2. The pure carboxylic acid should precipitate or oil out.
-
Extract the product from the acidified aqueous layer with multiple portions of ethyl acetate or DCM.
-
Dry the combined organic extracts over Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Q4: Can I perform the fluorination on the ethyl ester of 3-oxocyclohexanecarboxylic acid and hydrolyze it afterwards? Yes, this is a very common and often preferred strategy. Fluorinating the ester avoids the side reaction of the carboxylic acid with DAST, potentially requiring less reagent and simplifying the reaction profile. The resulting ethyl 3,3-difluorocyclohexanecarboxylate can then be hydrolyzed to the final acid in a separate step, similar to the precursor synthesis[3][14]. This approach can sometimes lead to cleaner reactions and higher overall yields.
References
- 1. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]
- 2. 3-Oxocyclohexanecarboxylic acid | 16205-98-4 | Benchchem [benchchem.com]
- 3. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. DAST - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simpler fluorine chemistry [soci.org]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3,3-Difluorocyclohexanecarboxylic Acid
Welcome to the technical support guide for the purification of 3,3-Difluorocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar fluorinated compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering insights into their root causes and providing actionable solutions.
Issue 1: Persistent Impurities After Recrystallization
Question: I've attempted to purify my crude this compound by recrystallization, but I'm still observing significant impurities in my final product. What could be going wrong?
Answer:
Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and the nature of the impurities. Several factors could be contributing to the persistence of impurities:
-
Inappropriate Solvent System: The chosen solvent may have similar solubility properties for both the desired compound and the impurities at varying temperatures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
-
Co-crystallization: Impurities with similar structures to this compound can sometimes co-crystallize within the same crystal lattice, making them difficult to remove by this method.
-
Oiling Out: The compound may be separating as a liquid ("oiling out") instead of forming crystals. This often traps impurities within the solidified oil.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization issues.
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Common choices for carboxylic acids include water, alcohols (ethanol, isopropanol), ethyl acetate, toluene, and hexane, as well as mixtures of these.[2]
-
Employ an Anti-Solvent: If a good single solvent cannot be found, consider using a solvent pair. Dissolve the crude product in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
Address "Oiling Out": If the compound oils out, try using a larger volume of solvent, a slower cooling rate, or seeding the solution with a small crystal of the pure compound.
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration.[3]
Issue 2: Poor Separation During Column Chromatography
Question: I'm using column chromatography to purify this compound, but I'm getting poor separation from my impurities, or the compound is not eluting from the column. What adjustments can I make?
Answer:
Column chromatography is a versatile technique, but achieving good separation for polar and potentially acidic compounds like this compound can be challenging. Common issues include:
-
Inappropriate Stationary Phase: Standard silica gel can have strong interactions with carboxylic acids, leading to tailing and poor recovery.
-
Suboptimal Mobile Phase: The chosen eluent may not have the correct polarity to effectively separate the target compound from impurities.
-
Co-elution of Impurities: Impurities with similar polarity to your target compound will be difficult to separate under standard conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Solutions:
-
Mobile Phase Modification: For normal-phase chromatography on silica gel, adding a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of the carboxylic acid, reducing tailing and improving peak shape.
-
Change Stationary Phase:
-
Reversed-Phase (C18): This is often a good choice for polar compounds. A mobile phase of water and an organic solvent (acetonitrile or methanol), often with a TFA modifier, is typically used.[5]
-
Fluorinated Phases (e.g., PFP): These can offer unique selectivity for fluorinated compounds due to dipole-dipole and pi-pi interactions.[1]
-
-
Gradient Elution: If a single isocratic mobile phase does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over time, can be effective.
-
Dry Loading: If the compound has poor solubility in the mobile phase, consider dry loading. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the hydrolysis of an ester precursor, such as ethyl 3,3-difluorocyclohexanecarboxylate. In this case, potential impurities include:
-
Unreacted Starting Material: The corresponding ester.
-
Byproducts of the Fluorination Step: If applicable to the synthesis of the precursor.
-
Isomeric Byproducts: Depending on the specificity of the reactions.
-
Solvent Residues: From the reaction and workup steps.
Q2: Is distillation a viable purification method for this compound?
A2: While distillation is a common purification technique for liquids, it may not be ideal for this compound, which is a solid at room temperature. Vacuum distillation could be a possibility if the compound is thermally stable and has a sufficiently low boiling point under reduced pressure. However, for many carboxylic acids, thermal decomposition can be a concern. Recrystallization or chromatography are generally more suitable methods.
Q3: How can I effectively remove acidic impurities from my product?
A3: An acid-base extraction is a classic and effective method. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to re-protonate the carboxylic acid, which can then be extracted back into an organic solvent.[2][6]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. As with any chemical, it is important to consult the Safety Data Sheet (SDS). For this compound and similar compounds, it is important to be aware of potential hazards such as skin and eye irritation, and respiratory tract irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined through small-scale screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, water, or other suitable solvent determined by screening)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
This protocol outlines a general procedure for purifying this compound using normal-phase flash chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate with a small percentage of acetic acid)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, perform a dry load as described in the troubleshooting section.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective, can remove insoluble impurities. | Requires a suitable solvent, may not remove impurities with similar solubility, risk of oiling out. |
| Column Chromatography | >99% | High resolution, can separate closely related impurities. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Acid-Base Extraction | - | Excellent for removing neutral and basic impurities. | Does not separate acidic impurities from the target compound. |
V. References
-
Benchchem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Retrieved from 4
-
Benchchem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. Retrieved from 3
-
Benchchem. (n.d.). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. Retrieved from 1
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from 2
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from 6
-
Sigma-Aldrich. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from 5
References
Technical Support Center: Synthesis of 3,3-Difluorocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3,3-Difluorocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. Here, we will address common challenges and side reactions encountered during its synthesis, with a focus on the deoxofluorination of a 3-oxocyclohexanecarboxylate precursor. Our goal is to provide you with the expertise and practical solutions to streamline your synthetic efforts and maximize your success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is formatted to help you quickly identify and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of this compound
You've completed the reaction and, upon analysis, find that the desired product is either absent or in very low yield.
-
Probable Cause 1: Inactive Fluorinating Agent
-
Explanation: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) are sensitive to moisture and can degrade over time, losing their reactivity. Improper storage or handling, such as exposure to atmospheric moisture, is a common cause of inactivation.
-
Suggested Solution:
-
Always use a fresh bottle of DAST or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
-
If you suspect your current bottle of DAST is compromised, it is best to procure a new one. Titration to determine the activity of the reagent is not recommended due to its hazardous nature.
-
-
-
Probable Cause 2: Suboptimal Reaction Temperature
-
Explanation: The fluorination of ketones with DAST is highly temperature-dependent. While initial addition is often performed at low temperatures (e.g., -78 °C) to control the initial exothermic reaction, the reaction may require warming to proceed to completion.[1] Conversely, excessive heat can lead to the decomposition of DAST and the formation of byproducts.[2]
-
Suggested Solution:
-
Begin the addition of DAST to your substrate solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C and then to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be considered, but with extreme caution due to the thermal instability of DAST.[2]
-
-
-
Probable Cause 3: Insufficient Equivalents of Fluorinating Agent
-
Explanation: The stoichiometry of the fluorinating agent is critical. While a slight excess is typically used, sterically hindered ketones or the presence of other reactive functional groups (like a free carboxylic acid) may consume the reagent, necessitating a larger excess.
-
Suggested Solution:
-
For the conversion of a ketone to a gem-difluoro group, at least 2 equivalents of DAST are theoretically required. In practice, using 2.5 to 3.0 equivalents is a good starting point.
-
If you are using the free acid form of the starting material, an additional equivalent of DAST will be consumed to form the acyl fluoride, so the total amount of DAST should be increased accordingly.[2][3]
-
-
Issue 2: Presence of Unsaturated Byproducts in the Crude Product
Your analysis (e.g., by 1H NMR or GC-MS) indicates the presence of cyclohexene derivatives, such as 3-fluoro- or 4-fluoro-cyclohexenecarboxylic acid.
-
Probable Cause: Elimination Side Reaction
-
Explanation: A common side reaction in DAST-mediated fluorinations of enolizable ketones is the formation of a vinyl fluoride.[4] This occurs through the deprotonation of the intermediate fluoro carbocation. The presence of a base or elevated temperatures can promote this elimination pathway.
-
Suggested Solution:
-
Strict Temperature Control: Maintain a low reaction temperature throughout the addition and stirring process. Avoid excessive heating.
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any moisture can lead to the formation of HF, which can catalyze elimination.
-
Choice of Base during Workup: Use a mild base for quenching, such as a saturated aqueous solution of sodium bicarbonate. Strong, non-aqueous bases should be avoided in the reaction mixture.
-
-
Issue 3: Formation of a Rearranged Product
You have isolated a product with the correct mass for a difluorinated cyclohexanecarboxylic acid, but spectroscopic analysis (e.g., 13C NMR, 19F NMR) suggests a different substitution pattern, for instance, 2,2-difluorocyclohexanecarboxylic acid.
-
Probable Cause: Wagner-Meerwein Rearrangement
-
Explanation: The mechanism of DAST fluorination can involve carbocationic intermediates.[4] In cyclic systems, if a carbocation is formed, it can undergo a Wagner-Meerwein rearrangement to a more stable carbocation before being trapped by the fluoride ion.[5] This can lead to a skeletal rearrangement of the cyclohexane ring. While DAST is less prone to causing rearrangements than more acidic fluorinating agents, it can still occur, particularly with substrates that can form stabilized carbocations.[6]
-
Suggested Solution:
-
Maintain Low Temperatures: As with elimination, lower temperatures disfavor carbocation formation and subsequent rearrangement.
-
Solvent Choice: Use a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). More polar solvents can stabilize carbocationic intermediates, increasing the likelihood of rearrangement.
-
Consider a Milder Fluorinating Agent: If rearrangement is a persistent issue, exploring alternative, less reactive fluorinating agents such as Deoxo-Fluor™ may be beneficial as it is known to be more thermally stable.[1]
-
-
Issue 4: Incomplete Reaction and Presence of Monofluorinated Intermediates
Your product mixture contains significant amounts of 3-fluoro-3-hydroxycyclohexanecarboxylic acid or 3-fluorocyclohexene-2-carboxylic acid.
-
Probable Cause: Insufficient Reaction Time or Reagent
-
Explanation: The conversion of the ketone to the gem-difluoro compound is a two-step process. Inadequate reaction time or an insufficient amount of DAST can lead to the accumulation of the monofluorinated alcohol intermediate. This intermediate can then undergo elimination to form a vinyl fluoride.
-
Suggested Solution:
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of the starting material and any intermediates. Continue the reaction until the starting material is fully consumed.
-
Increase DAST Stoichiometry: As mentioned in Issue 1, ensure you are using a sufficient excess of the fluorinating agent.
-
Extended Reaction Time: Allow the reaction to stir for a longer period at room temperature before quenching.
-
-
Issue 5: Hydrolysis of Product or Starting Material During Workup
You observe the presence of the starting material (3-oxocyclohexanecarboxylic acid) in your final product, even though the reaction appeared to go to completion.
-
Probable Cause: Hydrolysis of the Gem-Difluoro Group or Acyl Fluoride Intermediate
-
Explanation: While gem-difluoro groups are generally stable, harsh acidic or basic conditions during work-up could potentially lead to hydrolysis back to the ketone.[7][8] More likely, if the free carboxylic acid was used as the starting material, it would have been converted to the acyl fluoride by DAST.[9] This acyl fluoride is susceptible to hydrolysis back to the carboxylic acid during the aqueous workup. If an ester was used, it could be saponified under basic workup conditions.[10]
-
Suggested Solution:
-
Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate. Avoid using strong acids or bases.
-
Control pH during Extraction: When acidifying to protonate the carboxylate for extraction, use a dilute acid (e.g., 1M HCl) and do not let the pH drop too low (aim for a pH of 2-3).
-
Minimize Contact Time with Aqueous Layers: Perform extractions efficiently to reduce the time the product is in contact with the aqueous phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 3-oxocyclohexanecarboxylic acid or its ethyl ester?
A1: Using the ethyl ester, Ethyl 3-oxocyclohexanecarboxylate, is generally recommended.[11][12][13] The free carboxylic acid will react with DAST to form an acyl fluoride, consuming an extra equivalent of the reagent.[2] The ester group is typically unreactive towards DAST under the conditions used for ketone fluorination.[4] This allows for a more controlled reaction with a clearer stoichiometry. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
Q2: How critical is the purity of the starting 3-oxocyclohexanecarboxylate?
A2: The purity is very important. The synthesis of the starting material can sometimes be challenging, leading to impurities that may interfere with the fluorination reaction.[12] For instance, residual water will consume DAST. Other impurities might be more reactive towards DAST than the ketone, leading to a complex mixture of byproducts. It is advisable to purify the starting keto-ester by column chromatography or distillation before the fluorination step.
Q3: Are there safer alternatives to DAST?
A3: Yes. DAST is known to be thermally unstable and can decompose violently at temperatures above 90 °C.[2] Safer alternatives include Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which is more thermally stable.[14] Other modern fluorinating agents are also available and may offer different reactivity profiles and safety advantages. Always consult the safety data sheet (SDS) and relevant literature before using any fluorinating agent.
Q4: What are the key considerations for scaling up this reaction?
A4: Scaling up reactions with DAST must be done with extreme caution. The initial reaction can be exothermic, and efficient heat transfer is crucial. A slow, controlled addition of DAST at low temperature is mandatory. Ensure your cooling bath has sufficient capacity for the scale of the reaction. Due to the potential for vigorous decomposition, it is not advisable to heat DAST reactions on a large scale.[1] Consider using a continuous flow setup for larger scale synthesis to improve heat transfer and safety.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the products?
A5: A combination of techniques is ideal:
-
TLC: For rapid, qualitative monitoring of the reaction progress.
-
LC-MS: To confirm the mass of the product and identify any byproducts.
-
NMR Spectroscopy:
-
1H and 13C NMR: To confirm the overall structure. The splitting patterns in the 13C NMR due to C-F coupling are characteristic.
-
19F NMR: This is the most definitive technique for characterizing fluorinated compounds. It will confirm the presence of the CF2 group and help identify any fluorinated byproducts.
-
-
GC-MS: Useful for identifying volatile byproducts and assessing the purity of the final product.
Visualizing Reaction Pathways and Troubleshooting
To further aid in your understanding, the following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting.
Diagram 1: Synthesis and Major Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 3-oxocyclohexanecarboxylate | Avoids side reaction with the carboxylic acid functionality. |
| Fluorinating Agent | DAST or Deoxo-Fluor™ | Effective for converting ketones to gem-difluoro groups. |
| Equivalents of DAST | 2.5 - 3.0 | Ensures complete reaction, accounting for any potential losses. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, non-polar solvent minimizes side reactions. |
| Initial Temperature | -78 °C | Controls initial exotherm and minimizes side reactions. |
| Reaction Temperature | -78 °C to Room Temperature | Allows the reaction to proceed to completion. |
| Quenching Agent | Saturated aq. NaHCO3 | Mildly basic, neutralizes acidic byproducts without promoting hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate
-
To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere (N2 or Ar), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (2.5 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated aqueous NaHCO3 solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 3,3-difluorocyclohexanecarboxylate.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3,3-difluorocyclohexanecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) (approx. 2-3 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.
References
- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. DAST - Enamine [enamine.net]
- 7. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 9. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 12. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Stability issues of 3,3-Difluorocyclohexanecarboxylic acid in solution
A Guide to Ensuring Solution Stability in Research and Development
Welcome to the technical support center for 3,3-Difluorocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a valued partner in your research, we aim to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The information and guidance provided herein are based on fundamental chemical principles, data from structurally analogous compounds, and established practices for stability testing of fluorinated pharmaceuticals. We strongly recommend performing tailored stability studies for your specific experimental conditions and formulations.
I. Understanding the Stability Profile of this compound
The stability of this compound in solution is influenced by the interplay of its structural features: the carboxylic acid group and the gem-difluorinated cyclohexane ring. The strong electron-withdrawing nature of the gem-difluoro group is known to increase the acidity of the carboxylic acid compared to its non-fluorinated counterpart.[1] This heightened acidity can influence its reactivity and degradation pathways in different solvent systems and pH environments.
Potential degradation pathways to consider include:
-
Hydrolysis: While the carboxylic acid itself is a stable functional group, extreme pH conditions and elevated temperatures can promote reactions.
-
Esterification: In alcohol-based solvents, there is a potential for ester formation, especially if acidic or basic catalysts are present. This has been observed with other perfluorinated carboxylic acids in methanol solutions.
-
Photodegradation: Many fluorinated pharmaceuticals are susceptible to degradation upon exposure to light.[2][3] The energy from UV or even ambient light can be sufficient to induce cleavage or transformation of the molecule.
-
Oxidative Degradation: While the C-F bond is generally resistant to oxidation, other parts of the molecule could be susceptible to oxidative stress.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve common stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent Potency or Concentration in Stock Solutions Over Time
Symptoms:
-
Decreasing peak area of the parent compound in chromatographic analysis (e.g., HPLC-UV, LC-MS).
-
Variable results in biological assays.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes & Troubleshooting Steps:
-
Esterification in Alcoholic Solvents:
-
Causality: If your stock solution is prepared in an alcohol (e.g., methanol, ethanol), acid-catalyzed esterification can occur, converting the carboxylic acid to its corresponding ester. The protons can come from the carboxylic acid itself.
-
Troubleshooting Workflow:
-
Analyze for Ester Formation: Use LC-MS to look for a new peak with a mass corresponding to the methyl or ethyl ester of this compound.
-
Solvent Change: If esterification is confirmed or suspected, switch to a non-alcoholic, aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions.
-
Temperature Control: Store stock solutions at -20°C or -80°C to minimize the rate of any potential reactions.
-
pH Adjustment (Aqueous Solutions): For aqueous stock solutions, buffering to a neutral pH (around 7) can enhance stability.
-
-
-
Photodegradation:
-
Causality: Exposure to ambient laboratory light or UV light can provide the energy needed to initiate degradation reactions.[2][3][4]
-
Troubleshooting Workflow:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Conduct a Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample stored in the dark. Analyze both for degradation products.
-
-
Issue 2: Unexpected pH Shift in Unbuffered Aqueous Solutions
Symptoms:
-
A gradual decrease in the pH of your aqueous solution over time.
-
Precipitation of the compound from the solution.
Possible Causes & Troubleshooting Steps:
-
Limited Aqueous Solubility of the Free Acid:
-
Causality: this compound is a weak acid and will have limited solubility in its protonated form at low pH. If a salt form is dissolved in unbuffered water, equilibration can lead to the formation of the less soluble free acid, causing it to precipitate and the pH to drift.
-
Troubleshooting Workflow:
-
Use Buffered Solutions: Prepare aqueous solutions using a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain a constant pH. A pH of 7.4 is a common starting point for biological experiments.
-
Determine Aqueous Solubility: Experimentally determine the solubility of the compound at different pH values to identify the optimal range for your experiments.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For short-term use, high-purity DMSO or acetonitrile are recommended as they are aprotic and less likely to react with the carboxylic acid. For long-term storage, it is advisable to store the compound as a dry solid at low temperatures. If an alcoholic solvent must be used, prepare fresh solutions and store them at -80°C to minimize the risk of esterification.
Q2: How does the gem-difluoro group affect the properties of the molecule relevant to its stability?
A2: The gem-difluoro group has a strong electron-withdrawing inductive effect. This increases the acidity (lowers the pKa) of the carboxylic acid group compared to the non-fluorinated analog.[1] This can affect its solubility at different pH values and its propensity to participate in acid-catalyzed reactions. The C-F bonds themselves are very strong and are not expected to undergo cleavage under typical experimental conditions.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials or by wrapping the container in foil. For aqueous solutions, using a buffer at or near neutral pH is recommended.
Q4: How can I assess the stability of this compound in my specific formulation?
A4: A forced degradation study is the most effective way to understand the stability of your compound in a specific formulation.[5][6] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradants without completely consuming the parent compound.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, acetonitrile/water mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
Photostability chamber (optional)
-
Temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Place a sample of the solution in an oven at 60°C.
-
Photostability: Expose a sample in a clear vial to light (as per ICH Q1B guidelines) while keeping a control sample wrapped in foil at the same temperature.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It may be necessary to optimize the stress conditions (e.g., acid/base concentration, temperature) to achieve the target degradation.
-
Analysis: At each time point, take an aliquot of each sample, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating chromatographic method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.
Suggested Starting Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over 15-20 minutes. A typical starting point could be 95% A / 5% B to 5% A / 95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) and/or Mass Spectrometry (MS) in negative ion mode to detect the [M-H]⁻ ion.
-
Injection Volume: 10 µL.
Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
V. Visualizations
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Solution Instability
Caption: Troubleshooting decision tree for stability issues.
VI. References
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: --INVALID-LINK--
-
Javed, M. R., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: --INVALID-LINK--
-
Javed, M. R., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: --INVALID-LINK--
-
McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. Available at: --INVALID-LINK--
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Boccardi, G. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: --INVALID-LINK--
-
Lee, S., et al. (2013). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. University of Toronto.
-
Sharma, S., & Goyal, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: --INVALID-LINK--
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry.
-
Son, H.-J., et al. (2019). Variation in concentration of perfluorooctanoic acid in methanol solutions during storage. Journal of Chromatography A. Available at: --INVALID-LINK--
-
BenchChem. (2025). Stability issues of perfluoro-1,10-decanedicarboxylic acid in solution. BenchChem.
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development.
-
Baertschi, S. W., et al. (2019). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Fluorination of Cyclohexanecarboxylic Acid
Welcome to the technical support center dedicated to the fluorination of cyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into this valuable aliphatic scaffold. The unique properties of fluorinated cyclohexanes, such as their ability to induce facial polarity, make them highly sought-after motifs in drug discovery and materials science.[1][2][3] However, the journey from the carboxylic acid starting material to the desired fluorinated product is often fraught with challenges, including low yields, competing side reactions, and safety concerns.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why problems occur and how to solve them. We will explore the mechanistic underpinnings of common fluorination strategies and offer logical, step-by-step troubleshooting guides to ensure your experiments are both successful and safe.
Part 1: Critical Safety Protocols & FAQs
Fluorination chemistry involves highly reactive and hazardous materials.[4][5][6] Adherence to strict safety protocols is non-negotiable. This section addresses the most critical safety questions you should ask before starting any experiment.
Q1: What are the absolute minimum Personal Protective Equipment (PPE) requirements for handling fluorinating agents?
A1: Standard laboratory PPE is insufficient. A comprehensive safety setup is mandatory.
-
Eye Protection: Chemical splash goggles worn in conjunction with a full-face shield are essential.[7]
-
Hand Protection: Double-gloving is highly recommended.[7] Use a pair of nitrile gloves underneath a pair of heavy-duty, chemical-resistant gloves such as neoprene or butyl rubber.[4] Always consult the manufacturer's compatibility chart for the specific reagent you are using.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger-scale reactions or when using particularly hazardous reagents like elemental fluorine, a chemical-resistant apron or suit should be worn.[7]
-
Ventilation: All manipulations of fluorinating agents must be performed inside a properly functioning chemical fume hood.[7] For highly volatile or gaseous reagents, a glove box with an inert atmosphere may be necessary.[7]
Q2: I've finished my reaction. How do I safely quench residual fluorinating agents like DAST or Selectfluor®?
A2: Quenching reactive fluorinating agents can be highly exothermic and must be done with extreme caution, typically at low temperatures (e.g., 0 °C or -78 °C).
-
General Principle: The goal is to slowly add a proton source to react with and neutralize the reagent. The reaction should be cooled in an ice bath and the quenching agent should be added dropwise with vigorous stirring.
-
For Amine-Based Reagents (e.g., DAST, Deoxo-Fluor®): A common and effective method is the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or a protic solvent like methanol.
-
For Electrophilic Reagents (e.g., Selectfluor®): Quenching can be achieved by adding an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Never quench with water alone , especially with reagents like DAST, as the reaction can be violent and release corrosive hydrogen fluoride (HF).[4]
Q3: What do I do in case of an accidental exposure?
A3: Immediate and decisive action is critical. Many fluorinating agents or their byproducts (like HF) can cause severe, penetrating chemical burns that may not be immediately painful but result in deep tissue damage.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] After flushing, apply a 2.5% calcium gluconate gel to the affected area. This is a specific antidote for HF exposure that helps neutralize the fluoride ion. Seek immediate medical attention.[5]
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15-30 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Part 2: Troubleshooting Experimental Failures
This section is structured to help you diagnose and resolve common issues encountered during the fluorination of cyclohexanecarboxylic acid, particularly focusing on modern decarboxylative fluorination methods which are often preferred for their regioselectivity.[8][9]
Issue 1: Low or No Yield of the Desired Fluorocyclohexane
This is the most common problem. The key is to systematically identify the point of failure. The following workflow provides a logical diagnostic path.
References
- 1. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Emergence and Properties of Selectively Fluorinated ‘Janus’ Cyclohexanes | Semantic Scholar [semanticscholar.org]
- 4. zjwintime.com [zjwintime.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Reaction Conditions for 3,3-Difluorocyclohexanecarboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 3,3-difluorocyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable 3,3-difluorocyclohexane motif into their molecules. The gem-difluoro group is a key structural element in modern drug discovery, often used to enhance metabolic stability, modulate acidity, and fine-tune binding affinity.[1][2]
This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust, self-validating methodologies to ensure the success of your synthetic campaigns.
Section 1: Core Synthesis & Reagent Selection
The most common and direct route to 3,3-difluorocyclohexane scaffolds involves the deoxofluorination of a corresponding 3-oxocyclohexanone precursor. This seemingly straightforward conversion of a ketone to a gem-difluoride is fraught with potential challenges. The choice of fluorinating agent is the most critical decision in this synthesis.
Q1: What are the primary fluorinating agents for converting a 3-oxocyclohexanecarboxylate to its 3,3-difluoro derivative, and how do I choose the right one?
The selection of a fluorinating agent is a balance of reactivity, safety, scalability, and substrate tolerance. The three most common classes of reagents for this transformation are diethylaminosulfur trifluoride (DAST), its analogues like Deoxo-Fluor®, and newer, crystalline aminodifluorosulfinium salts like XtalFluor®.[3][4][5]
| Reagent Class | Key Examples | Pros | Cons | Best For |
| Dialkylaminosulfur Trifluorides | DAST, Deoxo-Fluor® | Highly reactive, broad substrate scope.[6][7] | Thermally unstable (can decompose explosively).[3][5] Highly sensitive to moisture, reacts violently with water.[3][4] Generates corrosive HF.[4][5] Often leads to elimination byproducts.[3] | Small-scale reactions where high reactivity is needed and stringent safety protocols can be followed. |
| Aminodifluorosulfinium Salts | XtalFluor-E®, XtalFluor-M® | Crystalline solids, significantly more stable and easier to handle.[4][5] Do not generate free HF.[4] Generally provide fewer elimination byproducts.[5] | Less reactive than DAST; often require a promoter (e.g., Et₃N·3HF, DBU).[5] | Scale-up synthesis and for substrates prone to elimination, where safety and selectivity are paramount. |
| Other Reagents | PyFluor, Fluolead™ | Often offer enhanced safety profiles and specific reactivity advantages.[8] | May have a more limited substrate scope or require specific activation conditions. | Specialized applications or when DAST/XtalFluor are unsuitable. |
Expert Insight: For initial small-scale trials on a robust substrate, DAST remains a workhorse. However, for any process development, scale-up, or with substrates susceptible to dehydration, transitioning to a safer, more selective reagent like XtalFluor-E is strongly advised.[4][5]
Section 2: Troubleshooting & Reaction Optimization
Even with the right reagent, achieving high yields of the desired 3,3-difluoro product requires careful optimization. This section addresses the most common problems encountered during the reaction.
Q2: My deoxofluorination reaction yield is low, or it fails completely. What are the likely causes and how do I fix it?
Low or no product yield is a frequent issue, typically pointing to problems with reagents, conditions, or the substrate itself. A systematic approach is key to diagnosis.[7][9]
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Q3: I am observing significant amounts of an elimination byproduct (a vinyl fluoride). How can I suppress this side reaction?
The formation of elimination byproducts is a classic side reaction, especially with DAST.[3][6] This occurs when a proton adjacent to the intermediate alkoxyaminosulfur difluoride is abstracted, leading to an alkene instead of the desired gem-difluoride.
Mechanism and Mitigation of Elimination
Caption: Competing pathways in deoxofluorination.
Strategies to Minimize Elimination:
-
Change Reagent: This is the most effective strategy. XtalFluor® reagents are known to produce significantly fewer elimination byproducts compared to DAST.[5]
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can favor the substitution pathway.
-
Use a Non-Basic Promoter: If using a reagent like XtalFluor that requires a promoter, choose a non-nucleophilic, non-basic additive where possible, although this can be challenging as many promoters are basic.
Q4: My starting material is decomposing, or I'm getting a complex mixture of products. What's happening?
This often points to harsh reaction conditions or substrate incompatibility. The byproducts from DAST decomposition, including HF, can create a highly acidic environment that sensitive substrates cannot tolerate.[4][8]
-
Acid Sensitivity: If your cyclohexane ring contains acid-labile groups (e.g., acetals, Boc-amines), they may be cleaved under the reaction conditions.
-
Rearrangements: Carbocationic intermediates, which can form during the fluorination mechanism, are susceptible to Wagner-Meerwein rearrangements.[6] This can be a significant issue in sterically crowded or strained ring systems.
-
Solution: Use milder, neutral fluorination methods.[9] Reagents like XtalFluor-E do not generate free HF and can provide a much cleaner reaction profile.[4][5] Running the reaction in the presence of a hindered, non-nucleophilic base like 2,6-lutidine can also help scavenge any acid generated.
Section 3: Experimental Protocols & Purification
This section provides standardized, step-by-step protocols for the key transformations.
Protocol 1: Deoxofluorination of Ethyl 3-Oxocyclohexanecarboxylate with DAST
WARNING: Diethylaminosulfur trifluoride (DAST) is toxic, moisture-sensitive, and can decompose violently above 80-90°C.[5][6] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses. All glassware must be rigorously dried.
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add ethyl 3-oxocyclohexanecarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.[9]
-
Work-up: Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Quenching: Very slowly and carefully, add saturated aqueous NaHCO₃ solution to quench the excess DAST. Caution: Vigorous gas evolution (HF, SO₂) will occur. [3] Ensure adequate ventilation and perform this step with extreme care.
-
Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 3,3-difluorocyclohexanecarboxylate can be purified by silica gel column chromatography.
Protocol 2: Saponification to this compound
Procedure:
-
Dissolve the purified ethyl 3,3-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).[10]
-
Add sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature for 12-15 hours, or until hydrolysis is complete by TLC/LC-MS.[10]
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.[10]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization or reversed-phase chromatography if necessary.[11][12]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use glass equipment with DAST or Deoxo-Fluor?
-
Q: My carboxylic acid is proving difficult to purify. What are my options?
-
A: Fluorinated carboxylic acids can sometimes be challenging. A standard method is an acid-base workup: dissolve the crude product in an aqueous base (like NaOH), wash the aqueous layer with a non-polar organic solvent (like ether or hexanes) to remove neutral impurities, then re-acidify the aqueous layer and extract your product back into an organic solvent.[11] If impurities persist, reversed-phase flash chromatography is often effective.[12]
-
-
Q: How do I properly dispose of quenched DAST?
-
A: The quenched reaction mixture will contain fluoride salts and other sulfur byproducts. It should be treated as hazardous chemical waste and disposed of according to your institution's safety regulations. Never mix it with acidic waste streams, as this could regenerate HF gas.
-
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. teledyneisco.com [teledyneisco.com]
Scalable synthesis of 3,3-Difluorocyclohexanecarboxylic acid
An In-Depth Guide to the Scalable Synthesis of 3,3-Difluorocyclohexanecarboxylic Acid
Introduction: The Significance of the gem-Difluoro Motif
Welcome to the Technical Support Center for the synthesis of this compound. This valuable fluorinated building block is of significant interest to researchers in medicinal chemistry and drug development. The introduction of a gem-difluoromethylene group into a cyclohexane ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity (logP), and binding affinity, by acting as a bioisostere for a carbonyl or ether group.[1] This guide provides a comprehensive overview of a viable synthetic route, detailed experimental protocols, and robust troubleshooting strategies to facilitate its scalable production.
Proposed Scalable Synthetic Pathway
The most logical and scalable approach to this compound begins with the commercially available ethyl 3-oxocyclohexanecarboxylate. The synthesis is a two-step process involving a key deoxofluorination reaction followed by ester hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most viable and scalable synthetic route to this compound? A1: The most established and scalable route involves the deoxofluorination of an appropriate ketone precursor, such as ethyl 3-oxocyclohexanecarboxylate, followed by saponification (hydrolysis) of the resulting ester. This approach leverages readily available starting materials and employs a well-understood, albeit challenging, key fluorination step.
Q2: Which deoxofluorinating agent is recommended for this synthesis on a larger scale? A2: While Diethylaminosulfur Trifluoride (DAST) is a classic choice, it is known for its thermal instability, which poses significant safety risks on a large scale.[2] Newer, crystalline reagents like XtalFluor-E® or Fluolead™ are generally preferred for scalability. They offer improved thermal stability, are easier to handle as solids, and often provide better yields with fewer byproducts. The choice ultimately depends on a facility's safety infrastructure, budget, and experience.
Q3: What are the primary challenges and safety concerns when scaling up this synthesis? A3: The primary challenges are centered around the fluorination step. Key concerns include:
-
Thermal Management: Deoxofluorination reactions can be exothermic. A robust cooling system and controlled reagent addition are critical to prevent temperature spikes that can lead to reagent decomposition and dangerous pressure buildup.
-
Anhydrous Conditions: Fluorinating agents react violently with water. All glassware, solvents, and reagents must be scrupulously dried to avoid quenching the reagent and generating corrosive hydrogen fluoride (HF).[3]
-
Handling of Corrosive Reagents: Fluorinating agents and the HF they can generate are extremely corrosive and toxic. They can cause severe burns to the skin, eyes, and respiratory tract.[4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Quenching and Workup: The quenching process for residual fluorinating agent is exothermic and releases gas. It must be done slowly and cautiously in a well-ventilated area.[3]
Q4: How can the final product be purified effectively? A4: Purification typically involves an acid-base extraction. The crude carboxylic acid is dissolved in an organic solvent and washed with water to remove water-soluble impurities. Then, it's extracted into a basic aqueous solution (e.g., with NaOH or NaHCO₃), leaving neutral organic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[5][6] If impurities persist, recrystallization from a suitable solvent system is the preferred method for solids.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for the deoxofluorination step.
Problem: The hydrolysis (saponification) step is slow or incomplete.
-
Potential Cause: Insufficient amount of base (e.g., LiOH or NaOH) or low reaction temperature. Steric hindrance in the difluorinated ester can slow down hydrolysis compared to its non-fluorinated analog.
-
Solution: Use a larger excess of the base (3-5 equivalents is common).[7] If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 40-50 °C) can significantly increase the rate. Monitor the disappearance of the starting ester by TLC or GC-MS to confirm completion before proceeding with workup.
Problem: The final product is difficult to crystallize and remains an oil.
-
Potential Cause: Presence of impurities, such as unreacted starting ester or byproducts from the fluorination step, which can inhibit crystallization.
-
Solution: Ensure the hydrolysis was complete. Perform a thorough acid-base workup as described in FAQ Q4 to remove neutral impurities. If the product is still an oil, try dissolving it in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then adding a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise at a low temperature until turbidity is observed, then allow it to stand to induce crystallization.
Detailed Experimental Protocols
Safety First: All operations involving fluorinating agents must be conducted by trained personnel in a chemical fume hood. Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or butyl rubber recommended), and chemical splash goggles with a face shield.[3][4] Keep a calcium gluconate tube readily available as a first aid measure for potential HF exposure.
Step 1: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate
This protocol is a representative procedure adapted from similar deoxofluorination reactions.
| Reagent | M.W. | Amount | Moles | Equivalents |
| Ethyl 3-oxocyclohexanecarboxylate | 170.21 | 10.0 g | 58.75 mmol | 1.0 |
| XtalFluor-E® | 221.26 | 19.5 g | 88.12 mmol | 1.5 |
| Triethylamine trihydrofluoride | 161.22 | 14.2 g | 88.12 mmol | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
Set up an oven-dried, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with ethyl 3-oxocyclohexanecarboxylate (10.0 g, 58.75 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask under nitrogen, carefully add XtalFluor-E® (19.5 g, 88.12 mmol) to the solution of triethylamine trihydrofluoride (14.2 g, 88.12 mmol) in DCM. Caution: This may be exothermic.
-
Slowly add the solution of the fluorinating agent to the cold ketone solution via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature and let it stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution will occur. Add slowly until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3,3-difluorocyclohexanecarboxylate. The crude product can be purified by column chromatography if necessary, but is often used directly in the next step.
Step 2: Synthesis of this compound
This protocol is adapted from the hydrolysis of the analogous 4,4-difluoro ester.[7]
| Reagent | M.W. | Amount (Crude from Step 1) | Moles (Theoretical) | Equivalents |
| Crude Ethyl 3,3-difluorocyclohexanecarboxylate | 192.20 | ~11.3 g | 58.75 mmol | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 7.4 g | 176.25 mmol | 3.0 |
| Methanol (MeOH) | - | 100 mL | - | - |
| Water (H₂O) | - | 100 mL | - | - |
Procedure:
-
Dissolve the crude ethyl 3,3-difluorocyclohexanecarboxylate in a mixture of methanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (7.4 g, 176.25 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Workup: Reduce the volume of the solvent by about half using a rotary evaporator to remove most of the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure this compound as a white solid.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. zjwintime.com [zjwintime.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Handling and storage recommendations for 3,3-Difluorocyclohexanecarboxylic acid
Technical Support Center: 3,3-Difluorocyclohexanecarboxylic Acid
Welcome to the technical support guide for this compound (CAS No. 849669-20-1). As Senior Application Scientists, we have developed this resource to provide you with in-depth handling protocols, storage recommendations, and troubleshooting solutions. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards, as identified by GHS classifications, are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area to mitigate these risks.[1] The introduction of fluorine can significantly alter a molecule's properties, and while many fluorinated compounds have low acute toxicity, proper safety precautions are always necessary.[2][3]
Q2: What Personal Protective Equipment (PPE) is required for handling this compound?
A2: A comprehensive risk assessment should always precede handling. However, based on the known hazards, the following PPE is mandatory. The goal is to prevent all personal contact with the compound.[4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes that can cause serious eye irritation.[1] Safety glasses are insufficient.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl).[5] | Prevents skin contact and irritation.[1] Always inspect gloves for holes before use. |
| Body Protection | A standard laboratory coat.[5] | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood.[1][5] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1] |
For a visual guide to the PPE selection workflow, please refer to the diagram below.
References
Technical Support Center: Troubleshooting Difficult Couplings with 3,3-Difluorocyclohexanecarboxylic Acid
Welcome to the technical support center for navigating the challenges of chemical couplings with 3,3-Difluorocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in forming amide or ester bonds with this unique and sterically demanding substrate. The presence of the gem-difluoro group on the cyclohexane ring introduces specific electronic and steric challenges that require careful consideration of reagents and reaction conditions.[1]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why are my amide/ester coupling reactions with this compound consistently low-yielding?
Answer:
Low yields in coupling reactions involving this compound are typically rooted in a combination of two primary factors stemming from the gem-difluoro substitution:
-
Steric Hindrance: The bulky nature of the cyclohexane ring, compounded by the presence of two fluorine atoms at the 3-position, physically obstructs the approach of the amine or alcohol nucleophile to the activated carboxylic acid.[2][3] This steric clash significantly slows down the reaction rate, often leading to incomplete conversion.[2]
-
Electronic Effects: Fluorine is a highly electronegative atom. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the carboxylate upon activation.[4] This can make the formation of the key tetrahedral intermediate less favorable compared to less substituted carboxylic acids.
These factors necessitate the use of more potent coupling reagents and carefully optimized reaction conditions to overcome the high activation energy barrier of the reaction.[2][5]
Q2: I'm observing unreacted starting material despite using standard coupling reagents like EDC/HOBt. What's going wrong?
Answer:
While EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a workhorse for many amide couplings, it often proves insufficient for sterically hindered and electronically deactivated substrates like this compound.[3][5][6]
The primary issue is that the O-acylisourea intermediate formed from EDC and the carboxylic acid may not be reactive enough to be efficiently intercepted by the nucleophile (amine/alcohol) before it undergoes side reactions, such as rearrangement to a stable N-acylurea.[7] The rate of this side reaction becomes competitive with the desired coupling when steric hindrance slows the main reaction pathway.
Troubleshooting Steps:
-
Switch to a More Powerful Reagent: Onium-salt-based coupling reagents are highly recommended. Reagents like HATU, HBTU, and COMU are known to be highly effective for difficult couplings due to the formation of more reactive OAt or OBt active esters.[2] HATU is often considered a superior choice for many challenging couplings.[2]
-
Consider Additives: If you must use a carbodiimide like EDC, switching the additive from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure can significantly increase reaction rates and suppress side reactions.[2][7] HOAt is more acidic than HOBt, leading to the formation of a more reactive active ester.
Q3: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?
Answer:
Besides the N-acylurea formation mentioned above, several other side reactions can occur, especially under forcing conditions (e.g., prolonged reaction times or high temperatures):
-
Epimerization/Racemization: If your amine or carboxylic acid has a chiral center adjacent to the reacting functional group, there is a risk of losing stereochemical integrity. This is particularly a concern with strong bases and extended reaction times.[7]
-
Diketopiperazine Formation: If coupling an amino acid, particularly at the dipeptide stage, intramolecular cyclization can occur to form a stable diketopiperazine, especially if proline is one of the first two residues.[8]
-
Side Reactions with the Amine: If using a complex amine with other nucleophilic groups, these can compete in the coupling reaction.
To minimize these, it's crucial to use optimized conditions and reagents that facilitate rapid coupling, thereby reducing the time the activated acid is present and susceptible to side reactions.
Troubleshooting Guides & Protocols
Guide 1: Selecting the Optimal Amide Coupling Reagent
The choice of coupling reagent is the most critical factor for success. Below is a comparison of common reagent classes and their suitability for this challenging substrate.
| Reagent Class | Examples | Suitability for this compound | Key Considerations |
| Carbodiimides | EDC, DCC | Low to Moderate. Often insufficient on their own. | Prone to N-acylurea formation with hindered acids.[7] Requires an additive like HOAt or Oxyma for better performance. |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU, COMU | High. Generally the best choice. | Highly reactive, promoting fast reaction rates.[2] HATU and COMU are often preferred for their efficacy and safety profile (COMU is non-explosive).[7] May require a non-nucleophilic base like DIPEA. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | High. Very effective alternatives to aminium salts. | Generally associated with lower racemization levels compared to some aminium salts.[2] PyAOP is more reactive than PyBOP. |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Moderate to High. Can be effective but requires a two-step process. | Formation of the acyl chloride followed by reaction with the amine. The acyl fluoride, generated in situ with reagents like TFFH or BTFFH, can be particularly effective for hindered couplings.[5][9] |
Workflow: Choosing Your Coupling Reagent
Caption: Decision workflow for selecting a suitable coupling reagent.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 5-10 minutes.
-
Base Addition: Add DIPEA (2.0 - 3.0 equiv) to the mixture and stir for another 1-2 minutes. The solution may change color.
-
Nucleophile Addition: Add the amine (1.1 - 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. For very hindered couplings, the reaction may require gentle heating (e.g., 40-50 °C) or extended reaction times (2-24 hours).[2]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Guide 2: Troubleshooting Esterification Reactions
Esterification of this compound can be even more challenging than amidation due to the lower nucleophilicity of alcohols compared to amines.
Q4: Standard Fischer esterification (acid catalysis) is not working. What are my options?
Answer:
Fischer esterification, which relies on heating a carboxylic acid and an alcohol with a strong acid catalyst, is an equilibrium-driven process.[10][11] For sterically hindered acids, the equilibrium may not favor product formation, and the required high temperatures can lead to decomposition.
Alternative Esterification Strategies:
-
Carbodiimide-Mediated Esterification (Steglich Esterification): This is one of the most effective methods for hindered substrates. It uses a carbodiimide (like DCC or EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12] DMAP acts as a highly effective acyl transfer catalyst.
-
Acyl Chloride Route: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[13][14][15] The resulting acyl chloride readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.
Protocol 2: Steglich Esterification of this compound
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 - 1.5 equiv)
-
DCC or EDC (1.1 equiv)
-
DMAP (0.1 - 0.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the this compound (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC/EDC Addition: Add a solution of DCC or EDC (1.1 equiv) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous wash.
-
-
Purification: Concentrate the filtrate. Redissolve the residue in a suitable solvent like ethyl acetate, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by column chromatography.[12]
Logical Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting failed coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Acyl chloride - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to 3,3-Difluoro- and 4,4-Difluorocyclohexanecarboxylic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. The conformational rigidity and electronic perturbations introduced by fluorine can lead to enhanced metabolic stability, improved binding affinity, and fine-tuned acidity of functional groups. Among the repertoire of fluorinated building blocks, difluorinated cyclohexanecarboxylic acids have emerged as valuable scaffolds. This guide provides an in-depth, objective comparison of two key positional isomers: 3,3-Difluorocyclohexanecarboxylic acid and 4,4-Difluorocyclohexanecarboxylic acid, offering experimental insights and data to inform rational drug design.
Introduction: The Power of Positional Isomerism in Fluorinated Scaffolds
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound effects on a molecule's properties. When two fluorine atoms are introduced on the same carbon, forming a gem-difluoro moiety, the consequences are even more pronounced. This substitution can act as a bioisostere for a carbonyl group, influence the pKa of nearby acidic or basic centers, and alter the conformational preferences of cyclic systems.[1]
The choice between placing the difluoro group at the 3- or 4-position of a cyclohexanecarboxylic acid ring is a subtle yet critical decision in molecular design. This seemingly minor change can significantly impact the molecule's three-dimensional shape, its electronic distribution, and ultimately, its biological activity and metabolic fate. This guide will dissect these differences, providing a clear rationale for the selection of one isomer over the other in drug development programs.
Physicochemical Properties: A Head-to-Head Comparison
The positioning of the electron-withdrawing difluoromethylene group relative to the carboxylic acid functionality directly influences the electronic and physical properties of the molecule.
| Property | This compound | 4,4-Difluorocyclohexanecarboxylic acid | Rationale for Differences |
| CAS Number | 2199500-65-5 ((S)-isomer)[2] | 122665-97-8[3] | - |
| Molecular Weight | 164.15 g/mol | 164.15 g/mol [4] | Identical molecular formula. |
| Melting Point (°C) | Data not available | 103-107[4] | Molecular symmetry and crystal packing differences. |
| pKa (predicted) | ~4.3 - 4.5 | ~4.6 - 4.8 | The inductive electron-withdrawing effect of the CF2 group is stronger at the C3 position (closer to the carboxylic acid) than at the C4 position, leading to greater stabilization of the carboxylate anion and thus a lower pKa (stronger acid). |
| logP (predicted) | ~1.4 - 1.6 | ~1.5 - 1.7 | The increased polarity due to the proximity of the CF2 and COOH groups in the 3,3-isomer may slightly decrease its lipophilicity compared to the 4,4-isomer where the polar groups are more separated. |
Synthesis and Experimental Protocols
The synthetic accessibility of these isomers is a key consideration for their application in large-scale drug synthesis.
Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
The synthesis of 4,4-Difluorocyclohexanecarboxylic acid is well-documented and typically proceeds from a ketone precursor. A common route involves the fluorination of a 4-oxocyclohexanecarboxylate ester followed by hydrolysis.
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate
-
To a solution of ethyl 4-oxocyclohexanecarboxylate in a suitable solvent (e.g., dichloromethane), add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor at a controlled temperature (typically -78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4,4-difluorocyclohexanecarboxylate.
Step 2: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid
-
Dissolve the ethyl 4,4-difluorocyclohexanecarboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide monohydrate and stir the mixture vigorously at room temperature overnight.
-
After the reaction is complete, dilute the mixture with ethyl acetate and acidify to approximately pH 4 with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 4,4-Difluorocyclohexanecarboxylic acid as a white solid.
Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid.
Proposed Synthesis of this compound
Proposed Synthetic Route:
-
Starting Material: Ethyl 3-oxocyclohexanecarboxylate.
-
Fluorination: Similar to the 4,4-isomer, fluorination of the ketone at the 3-position using an appropriate fluorinating agent (e.g., DAST, Deoxofluor) would yield ethyl 3,3-difluorocyclohexanecarboxylate.
-
Hydrolysis: Subsequent hydrolysis of the ester under basic conditions, followed by acidic workup, would provide the target this compound.
Proposed Synthesis of this compound.
Conformational Analysis and its Implications
The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The presence and position of the difluoro group can influence the equilibrium between the two chair conformers where the carboxylic acid group is either axial or equatorial.
-
4,4-Difluorocyclohexanecarboxylic acid: The difluoro group is located on a carbon that does not directly participate in the axial-equatorial interchange of the carboxylic acid. The conformational preference will be primarily dictated by the steric bulk of the carboxylic acid group, which strongly favors the equatorial position to avoid 1,3-diaxial interactions.
-
This compound: The difluoro group is in closer proximity to the carboxylic acid. While the carboxylic acid still prefers the equatorial position, the electronic repulsion between the C-F bonds and the C-C bonds of the ring, as well as potential interactions with the carboxylic acid group, could subtly alter the ring's puckering and the energetic landscape of the chair-chair interconversion. This can lead to a more conformationally constrained system compared to the 4,4-isomer.
Conformational Isomers of Difluorocyclohexanecarboxylic Acids.
Applications in Medicinal Chemistry: Case Studies and Rationale
The choice between these two isomers is highly context-dependent and is driven by the specific requirements of the target protein and the desired ADME (absorption, distribution, metabolism, and excretion) properties.
-
4,4-Difluorocyclohexanecarboxylic Acid: This building block has been notably used in the synthesis of the HIV entry inhibitor Maraviroc . In this context, the 4,4-difluoro substitution serves to block a potential site of metabolic oxidation, thereby increasing the drug's half-life. The more distal position of the fluorine atoms from the carboxylic acid (which is a key pharmacophoric element) ensures that the electronic properties of the carboxylate are not overly perturbed, allowing it to maintain its intended interactions with the CCR5 receptor. This isomer is also used in the synthesis of macrolide antibiotics.[7]
-
This compound: While less documented in approved drugs, the 3,3-difluoro isomer offers unique advantages. Its lower predicted pKa means that at physiological pH, it will exist to a greater extent in its deprotonated, more polar carboxylate form. This can be exploited to enhance aqueous solubility or to fine-tune interactions with a binding pocket where a stronger ionic interaction is desired. The closer proximity of the CF2 group can also impose a more rigid conformation on the molecule, which can be beneficial for locking in a bioactive conformation and improving selectivity. This is particularly relevant in the design of inhibitors for targets like kinases where precise positioning within the ATP-binding site is crucial.[1]
Conclusion: A Strategic Choice for Drug Designers
The comparison of this compound and 4,4-Difluorocyclohexanecarboxylic acid highlights the nuanced yet powerful role of positional isomerism in drug design.
-
Choose 4,4-Difluorocyclohexanecarboxylic acid when:
-
The primary goal is to block metabolic oxidation at the 4-position without significantly altering the acidity of the carboxylic acid.
-
A greater degree of conformational flexibility is desired.
-
Leveraging a well-established and commercially available building block is a priority.
-
-
Consider this compound when:
-
Fine-tuning the acidity of the carboxylic acid to a lower pKa is required for enhanced solubility or target engagement.
-
A more conformationally restricted scaffold is needed to improve binding affinity or selectivity.
-
Exploring novel chemical space and intellectual property is a key objective.
-
Ultimately, the selection of the optimal isomer will depend on a thorough understanding of the structure-activity relationships (SAR) of the target of interest. This guide provides the foundational knowledge and data to enable researchers to make a more informed and strategic decision in their quest for novel and effective therapeutics.
References
- 1. EP0271212B1 - Process for preparation of carboxylic acid ester containing fluorine - Google Patents [patents.google.com]
- 2. 2199500-65-5|(S)-3,3-Difluorocyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 4. youtube.com [youtube.com]
- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. optibrium.com [optibrium.com]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclohexanecarboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated cyclohexanecarboxylic acids, a prevalent structural motif in pharmaceuticals. By examining the impact of fluorination on key molecular properties, we aim to equip researchers with the insights necessary to harness the full potential of this versatile chemical modification.
The Impact of Fluorination on Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine onto the cyclohexane ring of cyclohexanecarboxylic acid profoundly alters its fundamental physicochemical characteristics. These changes, while seemingly subtle, can have a dramatic impact on a molecule's biological behavior, from target binding to metabolic fate.
Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. Fluorination significantly increases the acidity of cyclohexanecarboxylic acid, a consequence of the powerful electron-withdrawing inductive effect of the fluorine atom. This effect stabilizes the resulting carboxylate anion, making the parent acid more likely to donate a proton.
A direct comparison between cyclohexanecarboxylic acid and its gem-difluorinated counterpart at the 4-position provides a clear illustration of this principle:
| Compound | Structure | pKa |
| Cyclohexanecarboxylic Acid | (Structure not available in this format) | 4.90[1] |
| 4,4-Difluorocyclohexanecarboxylic Acid | (Structure not available in this format) | 4.35[1] |
This decrease of 0.55 pKa units signifies a more than three-fold increase in acidity, a substantial shift that can be critical for optimizing interactions within a protein binding pocket or modulating a drug's absorption profile.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key parameter governing its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is more nuanced than its impact on acidity. While highly fluorinated motifs like the trifluoromethyl group generally increase lipophilicity, the introduction of one or two fluorine atoms can have a more complex, context-dependent effect.
Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile carbon-hydrogen bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked.
While specific quantitative data for the metabolic half-life of fluorinated versus non-fluorinated cyclohexanecarboxylic acids is not available in the provided search results, numerous studies on related structures demonstrate this principle. For instance, the introduction of a 4,4-difluoro group onto a cyclohexane ring in analogues of the drug perhexiline resulted in a substantial increase in metabolic stability in human liver microsome assays.[3] This increased resistance to metabolism can lead to a longer drug half-life, reduced patient-to-patient variability in drug exposure, and a lower required dose.
Causality Behind the Changes: An Expert's Perspective
The observed alterations in pKa, LogP, and metabolic stability are not arbitrary. They are a direct consequence of the fundamental electronic properties of fluorine. As a senior application scientist, it's crucial to understand the "why" behind these effects to apply them strategically.
The inductive effect is the primary driver of the increased acidity. Fluorine's high electronegativity pulls electron density away from the carboxylic acid group, stabilizing the negative charge of the conjugate base. This makes the proton more easily ionizable.
The complex influence on lipophilicity arises from a balance of factors. While the C-F bond is polar, the overall effect on molecular polarity depends on the substitution pattern and the resulting molecular dipole moment. In some cases, intramolecular interactions and the ability to form hydrogen bonds with water can also be altered.
The enhanced metabolic stability is a direct result of the high bond dissociation energy of the C-F bond compared to the C-H bond. This makes it energetically unfavorable for metabolic enzymes to break the C-F bond, thus protecting the molecule from oxidative metabolism at that position.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate the exploration of fluorinated cyclohexanecarboxylic acids in your own research, we provide the following detailed experimental protocols.
Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
This protocol outlines the hydrolysis of an ester precursor to yield the target carboxylic acid.[1]
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in THF.
-
Add deionized water to the solution.
-
Add lithium hydroxide monohydrate (5 equivalents) to the reaction mixture.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Adjust the pH of the aqueous layer to 4 with 1 M HCl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to the Bioactivity of 3,3-Difluoro vs. 3-Monofluoro Cyclohexanecarboxylic Acid
Abstract
In medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing the pharmacological profile of bioactive molecules. This guide provides an in-depth, objective comparison of 3,3-difluorocyclohexanecarboxylic acid and 3-fluorocyclohexanecarboxylic acid. While direct head-to-head biological data for these specific compounds is not extensively published, this document synthesizes established principles of fluorine chemistry, data from analogous structures, and predictive analysis to offer a robust comparison for researchers, scientists, and drug development professionals. We will explore the projected differences in physicochemical properties, metabolic stability, and potential bioactivity, supported by validated experimental protocols for their empirical determination.
Introduction: The Rationale for Fluorination in Drug Design
The substitution of hydrogen with fluorine is a cornerstone of modern drug design, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong (~105.4 kcal/mol), which imparts unique characteristics to a molecule.[2] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP450) superfamily, often "blocking" sites of metabolic attack and extending a drug's half-life.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity (pKa), lipophilicity (LogP), and conformational preferences, which are critical for target binding and membrane permeation.[2]
-
Improved Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.
This guide focuses on the comparative effects of introducing a single fluorine versus a geminal difluoro group at the 3-position of the cyclohexanecarboxylic acid scaffold, a common fragment in bioactive compounds.
Comparative Analysis: Physicochemical and Pharmacokinetic Profiles
The difference between a single fluorine atom and a gem-difluoro group extends beyond a simple additive effect. The introduction of a second fluorine atom on the same carbon creates a distinct electronic and steric environment that can lead to unique properties.
Physicochemical Properties
The following table summarizes the predicted differences in key physicochemical parameters between the two compounds, based on established principles of physical organic chemistry.
| Property | 3-Fluorocyclohexanecarboxylic Acid | This compound | Rationale & Expected Impact |
| Acidity (pKa) | Lower than non-fluorinated parent | Lower than mono-fluoro analog | The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. The effect is amplified with two fluorine atoms, making the difluoro acid the stronger of the two.[4][5] This impacts ionization state at physiological pH, influencing solubility and receptor interactions. |
| Lipophilicity (LogP/LogD) | Context-dependent, likely a slight increase or decrease | Context-dependent, potentially lower than mono-fluoro | The effect of fluorine on lipophilicity is complex. While a single fluorine can sometimes increase it, the strong dipole created by the CF₂ group can increase polarity, potentially lowering LogP compared to the mono-fluoro analog in certain contexts.[6][7] This affects membrane permeability and binding to hydrophobic pockets. |
| Conformational Preference | Minimal steric disruption, may slightly alter chair conformation | Significant dipole can influence ring conformation | The CF₂ group can introduce a gauche effect and a strong local dipole, potentially altering the equilibrium of the cyclohexane chair conformations.[2][8] This can pre-organize the molecule for optimal binding to a biological target. |
Pharmacokinetic Profile
| Property | 3-Fluorocyclohexanecarboxylic Acid | This compound | Rationale & Expected Impact |
| Metabolic Stability | Increased stability at the 3-position | Markedly increased stability at the 3-position | The C-F bond is more resistant to CYP450-mediated oxidation than a C-H bond.[1] The CF₂ group completely blocks metabolism at this position, significantly enhancing metabolic stability and potentially increasing the compound's half-life.[3] |
| Binding Affinity | Potentially enhanced through H-bonding | Potentially enhanced through unique dipole interactions | Fluorine can act as a hydrogen bond acceptor. The more polarized CF₂ group may form stronger or different electrostatic interactions with a target protein compared to a single C-F bond, which could translate to higher potency.[9] |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for a head-to-head comparison.
Workflow for Comparative Analysis
Caption: Workflow for the comparative evaluation of fluorinated analogs.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol determines the acid dissociation constant (pKa), a critical parameter for predicting a compound's ionization state.[10]
Objective: To accurately measure the pKa of 3-fluorocyclohexanecarboxylic acid and this compound.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Test compound (~1-5 mg)
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions[11]
-
0.15 M KCl solution (to maintain constant ionic strength)[10]
-
High-purity water, purged with nitrogen
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of water to achieve a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.[11]
-
Acidification: Adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl.
-
Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.01-0.05 mL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[12]
-
Replication: Perform the titration in triplicate for each compound to ensure reproducibility.[10]
Protocol 2: LogD Measurement by Shake-Flask Method
This "gold standard" method measures the distribution coefficient (LogD) at a specific pH, indicating the compound's lipophilicity.[13][14]
Objective: To determine the LogD₇.₄ for each compound.
Materials:
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4, pre-saturated with n-octanol)
-
Test compound (10 mM stock in DMSO)
-
Vials with screw caps
-
Vortex mixer and shaker
-
Centrifuge
-
Analytical instrument (HPLC-UV or LC-MS/MS)
Procedure:
-
Phase Preparation: Mix equal volumes of n-octanol and pH 7.4 buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[13]
-
Sample Addition: In a clean vial, combine 1 mL of the saturated n-octanol phase and 1 mL of the saturated buffer phase. Add a small aliquot of the 10 mM compound stock solution (e.g., 10 µL) to achieve a final concentration of ~100 µM.
-
Equilibration: Cap the vial tightly and vortex for 1-2 minutes. Place on a shaker at room temperature for 1-2 hours to allow partitioning to reach equilibrium.[14]
-
Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC or LC-MS/MS method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Replication: Perform the experiment in triplicate.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a key indicator of its likely in vivo clearance.[3]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of each compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, etc.)[15]
-
Test compound (1 µM final concentration)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[16]
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and buffer in a microcentrifuge tube. Pre-warm at 37°C for 5 minutes.[16][17]
-
Reaction Initiation: Add the test compound (final concentration 1 µM) to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[18]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLᵢₙₜ).[16]
Caption: Impact of fluorination on hypothetical target interactions.
Conclusion and Future Directions
While direct comparative bioactivity data for 3,3-difluoro- and 3-monofluoro-cyclohexanecarboxylic acid remains to be published, a detailed analysis based on established medicinal chemistry principles allows for robust predictions. The gem-difluorinated analog is expected to be a stronger acid and possess significantly enhanced metabolic stability at the 3-position compared to its mono-fluorinated counterpart. These fundamental differences in physicochemical and pharmacokinetic properties will inevitably translate to distinct biological activity profiles. The gem-difluoro compound may offer superior potency and an extended duration of action due to metabolic blocking and potentially altered target interactions.
The experimental protocols detailed herein provide a clear and validated roadmap for researchers to empirically test these hypotheses. Such studies are essential for making informed decisions in lead optimization and for fully elucidating the nuanced yet powerful role of mono- versus gem-difluorination in rational drug design.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
A Comprehensive Guide to the Structural Validation of 3,3-Difluorocyclohexanecarboxylic Acid: An X-ray Crystallography-Centric Comparison
In the landscape of modern drug discovery, the incorporation of fluorinated motifs is a cornerstone of rational drug design. Specifically, gem-difluorinated cyclohexane rings serve as crucial bioisosteres for carbonyl groups or as lipophilic replacements for other cyclic systems, profoundly influencing metabolic stability, pKa, and binding affinity. The precise three-dimensional arrangement of these fluorinated scaffolds is not a trivial detail; it is a critical determinant of biological activity. Therefore, the unambiguous structural validation of key intermediates, such as 3,3-Difluorocyclohexanecarboxylic acid, is a non-negotiable prerequisite for advancing a drug development program.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, centered around the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the definitive data from crystallography with powerful complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
Preliminary Characterization: What the Initial Data Suggests
Before proceeding to definitive structural analysis, any newly synthesized compound must undergo preliminary characterization. The synthesis of this compound would likely proceed via the hydrolysis of its corresponding ethyl ester, a common synthetic route for such compounds.[1] Initial analysis would involve a suite of standard spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₇H₁₀F₂O₂, by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very strong and broad O-H stretch from the carboxylic acid around 3400-3000 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹.[2][3] The presence of C-F bonds would be indicated by strong absorptions in the 1100-1000 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide foundational information about the carbon-hydrogen framework. At room temperature, the cyclohexane ring undergoes rapid chair-flipping, which means that axial and equatorial protons are interconverting faster than the NMR timescale.[4][5] This results in averaged signals, simplifying the spectrum but obscuring detailed conformational information. The ¹³C NMR spectrum would characteristically show the carboxyl carbon between 160-185 ppm.[3]
While these techniques confirm the molecular formula and the presence of key functional groups, they fall short of providing unequivocal proof of the 3,3-difluoro substitution pattern versus other isomers (e.g., 4,4-difluoro) and cannot define the precise bond lengths, angles, and solid-state conformation. This ambiguity necessitates a more powerful, higher-resolution analytical method.
The Gold Standard: Single-Crystal X-ray Crystallography
For a crystalline solid, single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[6][7] It provides a definitive and unambiguous map of atomic positions in space, leaving no doubt as to the compound's constitution and conformation.
The Causality Behind Crystallography
The choice to pursue X-ray crystallography is driven by the need for certainty. In drug development, an unshakeable understanding of the molecular structure is paramount for understanding structure-activity relationships (SAR), securing intellectual property, and fulfilling regulatory requirements. The technique works by passing X-rays through an ordered crystal lattice. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern of spots.[7][8] By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated and a model of the atomic structure built and refined.[7]
Experimental Protocol: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
-
Step 1: Growing High-Quality Single Crystals (The Art). This is often the most challenging step.[8] The goal is to produce a single, defect-free crystal with dimensions greater than 0.1 mm.[8]
-
Purity is Paramount: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction.
-
Solvent Selection: A solvent system in which the compound is moderately soluble is ideal.[9] For this compound, a moderately polar solvent like acetone or ethyl acetate, potentially with a less polar co-solvent like hexane, would be a logical starting point.
-
Methodology: Slow Evaporation. i. Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. ii. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[9] iii. Cover the vial with a cap containing a few small pinholes. This allows the solvent to evaporate very slowly over several days to weeks. iv. Place the vial in a vibration-free location. Mechanical disturbances can cause the formation of many small crystals instead of a few large ones.[9]
-
-
Step 2: Data Collection (The Measurement).
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.[7]
-
-
Step 3: Structure Solution and Refinement (The Analysis).
-
The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.
-
Software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
This initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit. The quality of the final structure is assessed using metrics like the R-factor (residual factor) and the Goodness-of-Fit (GooF).[10][11]
-
Interpreting the Data: Hypothetical Results
A successful crystallographic analysis of this compound would yield a wealth of precise structural data, summarized below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.5Å, b=10.2Å, c=9.1Å | The dimensions of the repeating box that forms the crystal. |
| R-factor | 0.045 (4.5%) | A measure of the agreement between the model and the experimental data (lower is better). |
| Conformation | Chair | Unambiguously confirms the lowest energy conformation in the solid state. |
| C-F Bond Lengths | 1.38 Å, 1.39 Å | Provides precise, experimentally determined bond lengths. |
| C-C-C Angles | ~111° | Reveals any ring strain or distortion from ideal tetrahedral geometry. |
| Intermolecular H-Bonding | O-H···O=C (dimer) | Shows how molecules pack in the crystal, often forming hydrogen-bonded dimers. |
This level of detail is unattainable by other methods and provides the ultimate structural proof.
A Comparative Analysis: Crystallography vs. Alternatives
While crystallography is definitive, it is not always feasible. The inability to grow suitable crystals is a common bottleneck.[8] Furthermore, the crystal structure represents a static, solid-state conformation that may differ from the dynamic structure in solution where biological activity occurs. Therefore, a robust validation package integrates data from multiple techniques.
| Feature | X-ray Crystallography | Advanced NMR Spectroscopy (2D) | Computational Modeling (DFT) |
| Primary Output | 3D atomic coordinates in the solid state | Through-bond & through-space atomic connectivity in solution | Calculated minimum-energy structure, energies, and spectral properties |
| Structural Certainty | Unambiguous (if crystal is obtained) | High (infers structure from correlations) | Predictive/Corroborative (depends on level of theory) |
| Sample Phase | Crystalline Solid | Solution | In Silico (no physical sample) |
| Key Information | Bond lengths/angles, conformation, packing | C-H framework, stereochemistry, solution dynamics (conformation) | Conformation, reaction energies, predicted NMR shifts |
| Major Limitation | Requires high-quality single crystals | Ambiguity in complex molecules; provides time-averaged information | Accuracy is dependent on the computational method used |
| Self-Validation | R-factor, GooF, residual electron density | Consistency between different 2D experiments (e.g., HSQC and HMBC) | Comparison of predicted data (NMR shifts) with experimental values |
Detailed Protocols for Complementary Methods
To build a comprehensive case for the structure, the crystallographic data should be supported by advanced solution-phase and computational analysis.
Protocol 1: Conformational Analysis by 2D NMR Spectroscopy
This protocol aims to confirm the carbon-hydrogen framework and provide evidence for the through-space relationship of atoms in solution.
-
Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to serve as references.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment reveals which protons are directly attached to which carbons, creating a correlation map of all C-H bonds.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton and confirming the position of the quaternary C(F)₂ carbon relative to nearby protons.
-
Acquire a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment detects protons that are close to each other in space (< 5 Å), regardless of bonding. Correlations between axial and equatorial protons on different carbons can help confirm the chair conformation in solution.
-
-
Data Analysis:
-
Use the HSQC to assign all protonated carbons.
-
Use the HMBC to confirm the connectivity, for example, by observing correlations from the protons on C2 and C4 to the carboxylic carbon (C7) and the difluorinated carbon (C3).
-
Analyze the NOESY spectrum for key correlations, such as those between axial protons (e.g., H2-ax to H4-ax and H6-ax), which are characteristic of a chair conformation.
-
Protocol 2: Structural Validation via Density Functional Theory (DFT)
DFT calculations can predict the lowest-energy conformation and NMR chemical shifts, providing a theoretical benchmark to compare against experimental data.[12][13]
-
Model Building: Build the this compound structure in silico using molecular modeling software.
-
Geometry Optimization:
-
Perform a full geometry optimization using a reliable functional and basis set (e.g., B3LYP/6-31G(d,p)). This calculation finds the lowest energy (most stable) three-dimensional structure of the molecule in the gas phase.
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies). The result should show a stable chair conformation.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation. This predicts the ¹³C and ¹H chemical shifts.
-
The calculations are typically performed relative to a reference compound like tetramethylsilane (TMS), which is also calculated at the same level of theory.
-
-
Data Comparison:
-
Create a correlation plot of the experimentally measured ¹³C chemical shifts versus the DFT-calculated shifts.
-
A strong linear correlation (R² > 0.99) between the experimental and theoretical values provides powerful evidence that the proposed structure is correct.
-
Integrated Structural Validation: The Synergy of Techniques
The true power of modern structural elucidation lies not in the application of a single technique, but in the convergence of evidence from multiple, orthogonal methods.[14] X-ray crystallography provides the unequivocal solid-state structure. NMR confirms that this structure is maintained (or describes its dynamics) in solution. DFT provides a theoretical foundation, confirming that the observed structure is an energetically favorable one and linking the structure to its spectroscopic properties.
Conclusion
For a critical building block like this compound, absolute structural certainty is not a luxury—it is a necessity. While routine spectroscopic methods provide essential preliminary data, they cannot offer the definitive proof required for high-stakes drug development. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution picture of the molecular structure in the solid state.
References
- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. How To [chem.rochester.edu]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
Navigating Biological Landscapes: A Comparative Guide to the Efficacy of 3,3-Difluorocyclohexanecarboxylic Acid Derivatives
For Immediate Release
In the intricate world of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated motifs, the 3,3-difluorocyclohexanecarboxylic acid core has emerged as a promising platform for developing novel therapeutics. This guide offers a comprehensive comparison of the efficacy of its derivatives in various biological assays, providing researchers, scientists, and drug development professionals with critical insights and supporting experimental data to inform future research and development.
The Rationale for Fluorination: Enhancing Molecular Performance
The introduction of a gem-difluoro group at the 3-position of a cyclohexanecarboxylic acid scaffold imparts a unique set of physicochemical properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group, influence conformational preferences of the cyclohexane ring, and enhance metabolic stability by blocking potential sites of oxidation. These modifications can lead to improved binding affinity for biological targets, increased cell permeability, and a more favorable pharmacokinetic profile.
Comparative Efficacy in Biological Assays
While the direct comparative literature on a wide range of this compound derivatives is still emerging, we can draw valuable insights from analogous structures and related studies. The following sections present a comparative analysis of the biological activities of select fluorinated cyclic carboxylic acid derivatives.
Case Study: Sirtuin Inhibition by a 3,3-Difluorooxetane Analog of Tenovin-6
A compelling example of the impact of gem-difluorination is seen in the development of sirtuin inhibitors. Sirtuins are a class of histone deacetylases (HDACs) implicated in various diseases, including cancer. Tenovin-6 is a known selective inhibitor of SirT1 and SirT2. To explore the potential of bioisosteric replacements, a 3,3-difluorooxetane (3,3-diFOx) moiety was introduced in place of a tert-butyl group in a Tenovin-6 analog.[1]
Table 1: Comparative IC50 Values of Tenovin-6 Analogues against SirT1
| Compound | Moiety | IC50 (µM) for SirT1 | Fold Change |
| 17g (Tenovin-6 analog) | tert-butyl | 0.48 | - |
| 17c | 3,3-diFOx | 1.9 | 4-fold decrease |
Data sourced from ChemRxiv.[1]
This study revealed that the 3,3-diFOx-substituted analog (17c) retained significant biological activity, with only a four-fold decrease in the IC50 value against SirT1 compared to the original Tenovin-6 analog (17g).[1] This demonstrates that the 3,3-difluoro motif can serve as an effective bioisostere for a bulky alkyl group, maintaining crucial interactions with the target enzyme while potentially offering altered physicochemical properties.
Experimental Protocol: In Vitro Sirtuin Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against sirtuins.
Materials:
-
Recombinant human SirT1 enzyme
-
Fluorogenic sirtuin substrate (e.g., Fluor-de-Lys-SIRT1)
-
NAD+
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant SirT1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer reagent.
-
Incubate at room temperature for a further 30 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Sirtuin Inhibition Assay
Caption: Workflow for a typical in vitro sirtuin inhibition assay.
Broader Context and Future Directions
The application of gem-difluorinated cyclic scaffolds extends beyond sirtuin inhibition. Difluorocyclopropanes have been synthesized as unique building blocks for drug discovery, leading to novel fluorinated acids, amines, and amino acids.[2] These building blocks are anticipated to offer sophisticated frameworks for enhancing therapeutic attributes.
The strategic placement of fluorine atoms can significantly impact the structure-activity relationship (SAR) of a compound series. For instance, in the development of GABA aminotransferase (GABA-AT) inactivators, a difluoromethylenyl group on a cyclopentanoic acid ring was found to be 186 times more efficient than the FDA-approved drug vigabatrin.[3] This highlights the profound effect that fluorination can have on enzyme inactivation kinetics.
While specific data on the efficacy of a broad range of this compound derivatives remains to be published, the foundational principles of fluorine in medicinal chemistry and the promising results from analogous structures strongly support the continued exploration of this chemical space. Future research should focus on synthesizing and screening libraries of these derivatives against a diverse panel of biological targets to unlock their full therapeutic potential.
Logical Relationship of Fluorine Incorporation to Drug Properties
Caption: Impact of 3,3-difluoro substitution on drug properties.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The strategic incorporation of the gem-difluoro group offers a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. While comprehensive comparative data is still emerging, the principles of fluorine chemistry and the success of related fluorinated cyclic structures provide a strong rationale for the continued investigation of these derivatives in a wide range of biological assays. The experimental protocols and comparative frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
A Comparative Guide to the Synthesis of 3,3-Difluorocyclohexanecarboxylic Acid: From Traditional Deoxofluorination to Modern Photoredox Catalysis
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoromethylene group (CF₂) is of particular interest as a bioisostere for a carbonyl or ether linkage, offering improved metabolic stability and altered lipophilicity without a significant increase in steric bulk. 3,3-Difluorocyclohexanecarboxylic acid is a valuable building block that embodies these advantages, making it a sought-after intermediate in the synthesis of novel therapeutics.
This guide provides a comprehensive comparison of two distinct synthetic routes to this compound: a traditional two-step approach involving deoxofluorination followed by ester hydrolysis, and a contemporary single-step method utilizing photoredox-mediated decarboxylative fluorination. Through a detailed analysis of experimental protocols, reaction mechanisms, and key performance indicators, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Classic Two-Step Deoxofluorination and Hydrolysis
This well-established pathway commences with the deoxofluorination of a readily available keto-ester precursor, ethyl 3-oxocyclohexanecarboxylate, followed by the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid. This approach, while robust, necessitates careful handling of specialized fluorinating agents.
Step 1: Deoxofluorination of Ethyl 3-Oxocyclohexanecarboxylate
The cornerstone of this route is the conversion of the ketone functionality into a gem-difluoro group. This is typically achieved using a nucleophilic fluorinating agent, with Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), being the reagents of choice.[1][2] The selection between these two reagents often hinges on a balance between reactivity, safety, and cost. DAST is a potent fluorinating agent but is known for its thermal instability, which can lead to hazardous decomposition.[3] Deoxo-Fluor® offers a safer alternative with a higher decomposition temperature, making it more amenable to scale-up operations.[4][5]
The mechanism of deoxofluorination with DAST or Deoxo-Fluor® proceeds through the formation of an intermediate fluoro-oxosulfonium species, which then undergoes nucleophilic attack by a fluoride ion to generate the gem-difluoro compound. The choice of solvent is critical, with anhydrous dichloromethane (DCM) being a common option.
Caption: Mechanism of Deoxofluorination.
Step 2: Hydrolysis of Ethyl 3,3-Difluorocyclohexanecarboxylate
The final step in this sequence is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard organic transformation, typically achieved by treating the ester with a strong base, such as lithium hydroxide or sodium hydroxide, in a mixture of an organic solvent and water.[6][7] The reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocols
Protocol 1A: Synthesis of Ethyl 3,3-Difluorocyclohexanecarboxylate via Deoxofluorination
-
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)[2]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (2.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude ethyl 3,3-difluorocyclohexanecarboxylate by column chromatography on silica gel.
-
Protocol 1B: Synthesis of this compound via Hydrolysis
-
Materials:
-
Ethyl 3,3-difluorocyclohexanecarboxylate
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)[6]
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl 3,3-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add LiOH·H₂O (5.0 eq) to the solution and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with EtOAc and acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid.
-
Route 2: The Modern Approach - Photoredox Decarboxylative Fluorination
Recent advances in synthetic methodology have enabled the development of more direct and elegant routes to fluorinated compounds. One such innovation is the use of visible-light photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids.[8] This method offers a single-step conversion of a suitable cyclohexanecarboxylic acid precursor to the desired 3-fluoro derivative, which can then be further functionalized. While this specific transformation to the 3,3-difluoro analog from a dicarboxylic acid has not been explicitly detailed, the principles of this powerful technique offer a compelling alternative pathway.
The mechanism involves the single-electron oxidation of a carboxylate by an excited-state photocatalyst, leading to the formation of a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to generate an alkyl radical, which is then trapped by a fluorine atom source, such as Selectfluor®, to yield the fluorinated product.[9]
Caption: Mechanism of Photoredox Decarboxylative Fluorination.
Conceptual Protocol: Photoredox Decarboxylative Fluorination
-
Materials:
-
Cyclohexane-1,3-dicarboxylic acid (hypothetical precursor)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)[8]
-
Selectfluor®
-
Base (e.g., Na₂HPO₄)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Visible light source (e.g., blue LED)
-
-
Conceptual Procedure:
-
In a reaction vessel, combine the dicarboxylic acid precursor, photocatalyst, Selectfluor®, and base.
-
Add a mixture of MeCN and water as the solvent.
-
Degas the reaction mixture and place it under an inert atmosphere.
-
Irradiate the mixture with a visible light source at room temperature for a specified period.
-
Upon completion, the reaction would be worked up by extraction and purified by chromatography to isolate the desired mono- or di-fluorinated product.
-
Comparative Analysis
| Feature | Route 1: Deoxofluorination & Hydrolysis | Route 2: Photoredox Decarboxylative Fluorination |
| Number of Steps | Two | One (conceptual) |
| Starting Materials | Ethyl 3-oxocyclohexanecarboxylate | Cyclohexanecarboxylic acid derivative |
| Key Reagents | DAST or Deoxo-Fluor®, LiOH/NaOH | Photocatalyst, Selectfluor®, Base |
| Reaction Conditions | Cryogenic to room temperature | Room temperature, visible light irradiation |
| Safety Concerns | Thermally unstable and hazardous fluorinating agents | Generally milder conditions, but requires photochemical setup |
| Scalability | Established, but can be challenging with DAST | Potentially scalable, especially with flow chemistry setups |
| Atom Economy | Moderate | Potentially higher |
| Yields | Generally good to excellent for both steps | Can be high, but substrate-dependent |
Conclusion: Selecting the Optimal Route
The choice between these synthetic strategies will ultimately depend on the specific requirements of the research or development program.
The traditional deoxofluorination and hydrolysis route is a well-trodden path, offering reliability and predictability. Its primary drawback lies in the handling of potentially hazardous fluorinating agents, although the use of Deoxo-Fluor® mitigates some of these risks. This route is likely the preferred choice for laboratories with established expertise in fluorine chemistry and where the two-step sequence is not a significant bottleneck.
The photoredox decarboxylative fluorination route , while still emerging for this specific target, represents the cutting edge of synthetic methodology. Its single-step nature, mild reaction conditions, and avoidance of harsh reagents make it an attractive and more environmentally benign alternative. This approach would be particularly appealing for high-throughput synthesis and for research groups looking to adopt more modern and sustainable chemical practices.
As the demand for complex fluorinated molecules continues to grow, both established and innovative synthetic methods will play a crucial role. By understanding the nuances of each approach, chemists can make informed decisions to efficiently and safely access valuable building blocks like this compound.
Characterization Data for this compound
-
CAS Number: 849669-20-1
-
Molecular Formula: C₇H₁₀F₂O₂
-
Molecular Weight: 164.15 g/mol
-
Appearance: White to off-white solid
-
Melting Point: 71-73 °C
-
¹H NMR Spectroscopy: Spectral data is available and can be used to confirm the structure of the final product.[1][3]
References
- 1. This compound(849669-20-1) 1H NMR [m.chemicalbook.com]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 3. (1S)-3,3-difluorocyclohexane-1-carboxylic acid(2199500-65-5) 1H NMR [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 7. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]
- 8. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
The Strategic Incorporation of 3,3-Difluorocyclohexanecarboxylic Acid in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a well-established and powerful tool for optimizing molecular properties. The unique electronic nature of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences, ultimately impacting its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of 3,3-difluorocyclohexanecarboxylic acid and its derivatives against non-fluorinated and alternative analogs, supported by experimental data and case studies in contemporary drug discovery programs. As Senior Application Scientists, we will delve into the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.
The Rationale for Gem-Difluorination on a Cyclohexane Scaffold
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively probe the binding pockets of biological targets. The introduction of a gem-dinal difluoro group at the 3-position of a cyclohexanecarboxylic acid offers several key advantages:
-
Modulation of Physicochemical Properties: The two fluorine atoms, with their high electronegativity, exert a strong inductive electron-withdrawing effect. This seemingly subtle modification can significantly alter the acidity (pKa) of the carboxylic acid and the lipophilicity (LogP) of the entire molecule.[1]
-
Conformational Control: The C-F bond is longer than a C-H bond, and the gem-difluoro group can influence the conformational equilibrium of the cyclohexane ring, potentially locking it into a more bioactive conformation.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation. Placing a gem-difluoro group at a potential site of metabolism can enhance the metabolic stability and half-life of a drug candidate.
Synthesis of this compound: A Key Building Block
The accessibility of key building blocks is paramount in any drug discovery campaign. The synthesis of this compound can be achieved through a variety of methods, with deoxofluorination of a corresponding keto-ester being a common and effective strategy.
Experimental Protocol: Synthesis of this compound
A robust synthesis of the title compound can be adapted from established procedures for similar gem-difluorinated cycloalkanes.[2] The following protocol outlines a feasible synthetic route starting from a commercially available cyclohexanone derivative.
Step 1: Synthesis of Ethyl 3-oxocyclohexanecarboxylate
This step involves the Dieckmann condensation of a suitable diethyl adipate derivative.
Step 2: Deoxofluorination to Ethyl 3,3-difluorocyclohexanecarboxylate
The key fluorination step is achieved using a deoxofluorinating agent.
-
Materials: Ethyl 3-oxocyclohexanecarboxylate, Diethylaminosulfur trifluoride (DAST) or other suitable deoxofluorinating agent, anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of Ethyl 3-oxocyclohexanecarboxylate in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Materials: Ethyl 3,3-difluorocyclohexanecarboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve Ethyl 3,3-difluorocyclohexanecarboxylate in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
References
The Untapped Potential of 3,3-Difluorocyclohexanecarboxylic Acid: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects that can profoundly influence a compound's metabolic stability, pKa, and binding affinity. While significant attention has been given to smaller ring systems, this guide delves into the potential applications of 3,3-difluorocyclohexanecarboxylic acid, a building block that remains largely unexplored.
Due to the limited direct experimental data on this compound, this guide will provide a comparative analysis with its well-documented positional isomer, 4,4-difluorocyclohexanecarboxylic acid, and its lower homolog, 3,3-difluorocyclobutanecarboxylic acid. By examining the known applications and properties of these analogs, we can infer the potential utility and advantages of the 3,3-difluoro scaffold in the design of novel therapeutics.
The Strategic Advantage of Gem-Difluorinated Alicyclic Carboxylic Acids
The introduction of a gem-difluoro group onto a cyclohexyl or cyclobutyl ring imparts several desirable characteristics for drug development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.
-
Modulation of Acidity: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH. This can be crucial for optimizing solubility, cell permeability, and target engagement.
-
Conformational Restriction: The presence of the gem-difluoro group can influence the conformational preferences of the cycloalkane ring, potentially locking the molecule into a bioactive conformation and enhancing binding affinity and selectivity for its biological target.
-
Bioisosterism: The CF2 group can act as a non-hydrolyzable bioisostere of a carbonyl or hydrated carbonyl group, enabling it to mimic key hydrogen bond interactions with a target protein.
Comparative Analysis: this compound vs. Its Analogs
To appreciate the potential of this compound, it is instructive to compare its predicted properties with those of its commercially available and well-studied counterparts.
| Property | 3,3-Difluorocyclobutanecarboxylic Acid | 4,4-Difluorocyclohexanecarboxylic Acid | This compound (Predicted) |
| CAS Number | 107496-54-8[1][2] | 122665-97-8[3][4] | Not Available |
| Molecular Formula | C5H6F2O2[1][2] | C7H10F2O2[4] | C7H10F2O2 |
| Molecular Weight | 136.10 g/mol [1][2] | 164.15 g/mol [5] | 164.15 g/mol |
| Known Applications | Building block for pharmaceuticals and agrochemicals.[6] | Intermediate in the synthesis of macrolide antibiotics.[3][4] | Not documented |
| Predicted pKa | Lower than non-fluorinated analog | Lower than non-fluorinated analog | Expected to be lower than cyclohexanecarboxylic acid |
| Conformational Impact | Induces specific puckering of the cyclobutane ring. | Influences the equilibrium between chair conformations. | Expected to influence chair-chair interconversion and axial/equatorial preference of the carboxyl group. |
Applications in Drug Discovery: Lessons from Analogs
The utility of gem-difluorinated alicyclic carboxylic acids is evident from the successful application of its analogs in medicinal chemistry.
4,4-Difluorocyclohexanecarboxylic Acid in Antibiotic Synthesis
4,4-Difluorocyclohexanecarboxylic acid is a recognized intermediate in the synthesis of macrolide antibiotics.[3][4][5] The incorporation of the 4,4-difluorocyclohexyl motif can enhance the drug's metabolic stability and lipophilicity, potentially leading to improved oral bioavailability and a longer duration of action.
3,3-Difluorocyclobutanecarboxylic Acid as a Versatile Building Block
3,3-Difluorocyclobutanecarboxylic acid has found broader use as a versatile building block in the synthesis of a variety of bioactive molecules.[7][6] Its applications span from pharmaceuticals to agrochemicals, highlighting the value of the 3,3-difluorocycloalkyl scaffold in modulating molecular properties.[7][6]
Experimental Protocols: Synthesis of a Key Analog
The synthesis of these fluorinated building blocks is crucial for their application. Below is a representative protocol for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from its corresponding ethyl ester.
Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [4][8]
-
Reaction: Hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.
-
Reagents:
-
Ethyl 4,4-difluorocyclohexanecarboxylate
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate in a mixture of THF and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon reaction completion, dilute the mixture with ethyl acetate.
-
Acidify the mixture to a pH of 4 with 1 M HCl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.
-
Caption: Workflow for the synthesis of 4,4-difluorocyclohexanecarboxylic acid.
Future Outlook and the Promise of the 3,3-Difluoro Isomer
While direct experimental evidence is lacking, the established utility of its 4,4-difluoro isomer and 3,3-difluorocyclobutane analog strongly suggests that this compound holds significant potential as a valuable building block in drug discovery. The positioning of the gem-difluoro group at the 3-position is expected to exert a distinct electronic and steric influence on the carboxylic acid and the overall molecular conformation compared to the 4,4-isomer.
This difference in substitution pattern could be strategically exploited by medicinal chemists to fine-tune the properties of a lead compound. For instance, the closer proximity of the electron-withdrawing difluoro group to the carboxylic acid in the 3,3-isomer may result in a more pronounced effect on acidity. Furthermore, the conformational bias induced by the 3,3-difluoro substitution could present new opportunities for optimizing ligand-receptor interactions.
The logical progression for the research community would be to develop efficient synthetic routes to this compound and to subsequently characterize its physicochemical properties. This would pave the way for its incorporation into screening libraries and its application in active drug discovery programs.
Caption: Logical relationship for inferring the potential of this compound.
References
- 1. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]
- 5. 4,4-Difluorocyclohexanecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
